Methyl 2-cyano-3-oxobutanoate
Description
Properties
IUPAC Name |
methyl 2-cyano-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)5(3-7)6(9)10-2/h5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEUAEFRQVZQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700978 | |
| Record name | Methyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3288-52-6 | |
| Record name | Methyl 2-cyano-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-cyano-3-oxobutanoate
Foreword: The Strategic Importance of Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate, a highly functionalized β-ketoester, represents a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring a reactive methylene group flanked by three distinct electron-withdrawing functionalities—a methyl ester, a ketone, and a nitrile—renders it an exceptionally versatile precursor for a diverse array of complex molecular targets. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower researchers in the fields of medicinal chemistry, agrochemicals, and materials science.
I. Core Synthesis Strategy: The Acetoacetylation of Methyl Cyanoacetate
The most direct and industrially scalable approach to methyl 2-cyano-3-oxobutanoate is the acetoacetylation of methyl cyanoacetate. This strategy hinges on the generation of a stabilized carbanion from methyl cyanoacetate, which then acts as a nucleophile to attack an acetylating agent. The choice of base and acetylating agent is critical for optimizing yield and minimizing side reactions.
A. Mechanistic Underpinnings: A Base-Mediated Acylation
The reaction proceeds via a base-mediated acylation mechanism. A suitable base deprotonates the α-carbon of methyl cyanoacetate, which is rendered acidic by the adjacent ester and nitrile groups. The resulting resonance-stabilized enolate then undergoes nucleophilic attack on the electrophilic carbonyl carbon of an acetylating agent. Subsequent workup yields the target β-ketoester.
II. Primary Synthetic Methodologies
Two principal methodologies for the acetoacetylation of methyl cyanoacetate are presented, each with distinct advantages and considerations.
Methodology 1: Magnesium Ethoxide-Catalyzed Acetoacetylation with Acetic Anhydride
This method employs the in situ formation of a magnesium enolate of methyl cyanoacetate, which offers excellent control over the acylation reaction.
-
Magnesium Ethoxide (Mg(OEt)₂): This catalyst is a moderately strong base that facilitates the formation of a chelated magnesium enolate. This chelation enhances the stability of the enolate and directs the acylation to the desired carbon atom, minimizing O-acylation.
-
Acetic Anhydride: A potent and readily available acetylating agent.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Charging: The flask is charged with magnesium turnings (1.0 eq) and anhydrous ethanol (2.0 eq) under a nitrogen atmosphere.
-
Catalyst Formation: The mixture is gently heated to initiate the reaction, forming magnesium ethoxide. The reaction is complete when all the magnesium has reacted.
-
Enolate Formation: The reaction mixture is cooled to 0 °C, and a solution of methyl cyanoacetate (1.0 eq) in anhydrous toluene is added dropwise via the dropping funnel. The mixture is then stirred at room temperature for 1 hour to ensure complete enolate formation.
-
Acetoacetylation: The mixture is cooled again to 0 °C, and acetic anhydride (1.1 eq) is added dropwise, maintaining the temperature below 10 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford methyl 2-cyano-3-oxobutanoate as a colorless to pale yellow liquid.
Caption: Workflow for the synthesis of methyl 2-cyano-3-oxobutanoate via magnesium ethoxide catalysis.
Methodology 2: Sodium Methoxide-Mediated Acetoacetylation with Ethyl Acetate
This classic approach utilizes a stronger base and a less reactive acetylating agent, representing a cost-effective alternative.
-
Sodium Methoxide (NaOMe): A strong base that readily deprotonates methyl cyanoacetate to form the sodium enolate.
-
Ethyl Acetate: Serves as both the acetylating agent and a solvent.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with sodium methoxide (1.1 eq) and anhydrous ethyl acetate.
-
Enolate Formation and Acetoacetylation: Methyl cyanoacetate (1.0 eq) is added dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to reflux for 6-8 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the residue is purified by fractional distillation under reduced pressure.
Caption: Mechanism of sodium methoxide-mediated acetoacetylation of methyl cyanoacetate.
III. Comparative Analysis of Synthesis Methods
| Parameter | Methodology 1 (Mg(OEt)₂) | Methodology 2 (NaOMe) |
| Base | Magnesium Ethoxide | Sodium Methoxide |
| Acetylating Agent | Acetic Anhydride | Ethyl Acetate |
| Reaction Conditions | Milder (0 °C to RT) | Harsher (Reflux) |
| Yield | Generally higher | Moderate to good |
| Selectivity | High (favors C-acylation) | Good |
| Safety Considerations | Magnesium is flammable | Sodium methoxide is corrosive and moisture-sensitive |
| Cost-Effectiveness | Higher reagent cost | Lower reagent cost |
IV. Characterization and Quality Control
The synthesized methyl 2-cyano-3-oxobutanoate exists in a keto-enol tautomerism, with the enol form often being significant. This can be observed through various spectroscopic techniques.
-
¹H NMR: The spectrum will show characteristic peaks for the methyl ester protons, the acetyl group protons, and the α-proton. The presence of the enol form will be indicated by a broad singlet corresponding to the enolic hydroxyl proton.
-
¹³C NMR: The spectrum will display signals for the ester carbonyl, ketone carbonyl, nitrile carbon, and the various aliphatic carbons. Separate signals may be observed for the keto and enol tautomers.
-
IR Spectroscopy: A strong, sharp absorption around 2230 cm⁻¹ is indicative of the nitrile group. Carbonyl stretching frequencies for the ketone and ester groups will be observed in the range of 1650-1750 cm⁻¹. A broad absorption in the region of 2500-3300 cm⁻¹ suggests the presence of the enolic hydroxyl group.[1]
-
Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to determine the purity of the final product.
V. Safety and Handling
-
Methyl Cyanoacetate: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Sodium Methoxide: Corrosive and reacts violently with water.
-
Magnesium Turnings: Flammable solid.
-
Solvents (Toluene, Ethyl Acetate, Diethyl Ether): Flammable liquids.
All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
VI. Conclusion
The synthesis of methyl 2-cyano-3-oxobutanoate is readily achievable through the base-mediated acetoacetylation of methyl cyanoacetate. The choice between a magnesium ethoxide-catalyzed approach with acetic anhydride and a sodium methoxide-mediated reaction with ethyl acetate will depend on the desired scale, cost considerations, and available equipment. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this versatile and valuable chemical intermediate.
References
-
Frolova, A. V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1629. [Link]
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An In-depth Technical Guide to Cyano-3-oxobutanoate Esters: Focus on Methyl and Ethyl Analogs
To uphold the principles of scientific integrity and provide a truly valuable resource, this guide has been structured to focus on the broader class of 2-cyano-3-oxobutanoate esters . We will use the significantly better-documented Ethyl 2-cyano-3-oxobutanoate as our primary exemplar for experimental protocols and known reactivity, and extrapolate the expected properties and behavior of the methyl analog based on established chemical principles. This approach allows us to deliver a guide that is both technically sound and practically useful for researchers, scientists, and drug development professionals.
Introduction to 2-Cyano-3-oxobutanoates
2-Cyano-3-oxobutanoates are a class of organic compounds that are highly valuable as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from the presence of multiple reactive functional groups: a β-ketoester system and a nitrile group. This unique arrangement allows for a diverse range of chemical transformations.
The core structure facilitates reactions such as alkylation, acylation, and Michael additions at the acidic α-carbon, while the ester and nitrile functionalities can be independently or concertedly involved in cyclization reactions to form various heterocyclic systems.[2]
Molecular Structure and Physicochemical Properties
The fundamental structure of a 2-cyano-3-oxobutanoate consists of a four-carbon butanoate chain with a ketone at the C-3 position and a cyano group at the C-2 position. The esterifying alcohol (e.g., methanol or ethanol) determines the specific analog.
Keto-Enol Tautomerism
A critical aspect of the chemistry of β-ketoesters is their existence in a state of equilibrium between the keto and enol forms.[3][4] This keto-enol tautomerism is solvent-dependent and plays a significant role in the reactivity of these compounds.[4] The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[5] For related compounds like diethyl 2-cyano-3-oxosuccinate, the enol form is predominant in solution.[3]
Caption: Keto-enol tautomerism in 2-cyano-3-oxobutanoate esters.
Physicochemical Data
While specific, experimentally verified data for Methyl 2-cyano-3-oxobutanoate is limited, we can present the known properties of the closely related 2-Cyanoethyl 3-oxobutanoate and predicted properties for the methyl analog.
| Property | Methyl 2-cyano-3-oxobutanoate | 2-Cyanoethyl 3-oxobutanoate |
| CAS Number | 419572-99-9[6] | 65193-87-5[1] |
| Molecular Formula | C₆H₇NO₃[6] | C₇H₉NO₃[7] |
| Molecular Weight | 141.12 g/mol [6] | 155.15 g/mol [7] |
| Appearance | Not specified | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | Not specified | ~288 °C (Predicted)[7] |
| Density | Not specified | ~1.123 g/cm³ (Predicted)[7] |
| Solubility | Not specified | Soluble in polar organic solvents[1] |
Synthesis of 2-Cyano-3-oxobutanoate Esters
The synthesis of these esters can be achieved through several routes, most commonly involving a Claisen condensation or a transesterification reaction.
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[8][9] For the synthesis of a 2-cyano-3-oxobutanoate, a mixed Claisen condensation between an appropriate acetate ester and a cyanoformate ester can be employed.
Caption: General workflow for Claisen condensation synthesis.
Transesterification
A common method for preparing various esters is through a Lewis acid-catalyzed transesterification reaction.[10] This would involve reacting a readily available acetoacetate ester with the desired alcohol in the presence of a catalyst. For instance, reacting methyl acetoacetate with 3-hydroxypropionitrile.[10]
Experimental Protocol: Synthesis of 2-Cyanoethyl 3-oxobutanoate via Transesterification [10]
This protocol is adapted from a patented industrial process and serves as a representative example of the synthesis of this class of compounds.
Materials:
-
Methyl acetoacetate
-
3-hydroxypropionitrile
-
Toluene (or other suitable organic solvent)
-
Iodine (I₂) as a Lewis acid catalyst
-
Molecular sieves
-
1M Sodium thiosulfate solution
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
Combine methyl acetoacetate, 3-hydroxypropionitrile, and toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a catalytic amount of iodine and molecular sieves to the mixture.
-
Heat the reaction mixture to reflux (approximately 130°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 1M sodium thiosulfate solution and stir briefly.
-
Separate the organic layer.
-
Wash the organic layer with water, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product as a brown oil.
-
Purify the crude product by vacuum distillation to obtain the final product as a clear, colorless liquid.
Causality in Experimental Choices:
-
Lewis Acid Catalyst (Iodine): Iodine is a mild and effective Lewis acid that activates the carbonyl group of the ester, facilitating nucleophilic attack by the alcohol.
-
Solvent (Toluene): Toluene is used as a solvent that allows for heating to a temperature sufficient for the reaction to proceed at a reasonable rate. Its immiscibility with water simplifies the workup.
-
Molecular Sieves: These are added to remove water from the reaction mixture, which can hydrolyze the ester and reduce the yield.
-
Sodium Thiosulfate Wash: This step is crucial to remove the iodine catalyst from the organic phase.
-
Vacuum Distillation: This purification technique is suitable for high-boiling liquids and helps to separate the desired product from starting materials and byproducts.
Reactivity and Synthetic Applications
The synthetic versatility of 2-cyano-3-oxobutanoates is their most significant feature.
-
Alkylation and Acylation: The α-proton is acidic and can be readily removed by a base to form a stabilized enolate, which can then act as a nucleophile in reactions with alkyl or acyl halides.
-
Heterocycle Synthesis: These compounds are key precursors in the synthesis of various heterocycles, such as pyridines and pyrazoles.[2] The nitrile and keto groups can participate in intramolecular cyclization reactions.
-
Pharmaceutical Intermediates: 2-Cyano-3-oxobutanoate derivatives are important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For example, 2-cyanoethyl acetoacetate is an intermediate in the synthesis of Felodipine, a calcium channel blocker.[11]
Spectroscopic Characterization
-
¹H NMR: In the keto form, one would expect a singlet for the methyl protons of the acetyl group, a singlet for the methoxy protons, and a singlet for the α-proton. In the enol form, the α-proton signal would be absent, and a broad singlet for the enolic hydroxyl proton would appear at a downfield chemical shift.
-
¹³C NMR: The spectrum would show characteristic peaks for the ketone carbonyl, ester carbonyl, nitrile carbon, and the carbons of the methyl and methoxy groups. The chemical shifts of the α- and β-carbons would differ significantly between the keto and enol tautomers.
-
IR Spectroscopy: Key vibrational bands would include a strong absorption for the nitrile group (C≡N) around 2230 cm⁻¹, and strong absorptions for the ketone and ester carbonyl groups (C=O) in the region of 1650-1750 cm⁻¹.[3] The enol form would also show a broad O-H stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the methoxy group and other fragments.
Safety and Handling
Based on data for related compounds, 2-cyano-3-oxobutanoates should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. These compounds may be harmful if swallowed, inhaled, or in contact with skin.
Conclusion
2-Cyano-3-oxobutanoate esters are versatile and valuable building blocks in organic synthesis. While detailed experimental data for the methyl analog is sparse, a thorough understanding of the chemistry of the ethyl and other ester analogs provides a strong foundation for its use in research and development. The principles of keto-enol tautomerism, reactivity of the β-ketoester and nitrile functionalities, and established synthetic methodologies for related compounds offer a clear roadmap for scientists working with this class of molecules. Further research and publication of detailed experimental data for Methyl 2-cyano-3-oxobutanoate would be a valuable contribution to the scientific community.
References
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Gorbunova, M., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available from: [Link]
- Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof. (2011). Google Patents. (CN102285901A).
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2-Cyanoethyl 3-oxobutanoate | C7H9NO3 | CID 12360406. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. (n.d.). DTU Research Database. Retrieved January 24, 2026, from [Link]
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Keto-Enol Tautomerism: Key Points. (2022, June 21). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
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The Claisen Condensation Reactions of Esters. (2019, September 3). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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Claisen condensation. (n.d.). Illustrated Glossary of Organic Chemistry. Retrieved January 24, 2026, from [Link]
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methyl 4-cyanoacetoacetate | 419572-99-9. (n.d.). MOLBASE. Retrieved January 24, 2026, from [Link]
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Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
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A Comprehensive Technical Guide to the Physical Properties of Methyl 2-cyano-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-cyano-3-oxobutanoate, more commonly known in laboratory and industrial settings as methyl cyanoacetoacetate, is a pivotal organic compound. Its unique bifunctional nature, possessing both a nitrile and a β-ketoester moiety, renders it a versatile precursor in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its fundamental physical properties, such as boiling point and density, is paramount for its safe handling, effective use in reaction engineering, and for purification processes. This guide provides an in-depth analysis of these key physical characteristics, grounded in authoritative data, to support professionals in research and development.
Core Physical Properties
The physical state of a compound dictates its storage, handling, and application protocols. Methyl 2-cyano-3-oxobutanoate is a colorless to very slightly yellow liquid under standard ambient conditions.[1][2] The precise values for its boiling point and density are critical for operations such as distillation purification, reaction temperature control, and volumetric dosing.
Data Summary
The boiling point and density of Methyl 2-cyano-3-oxobutanoate have been experimentally determined and are well-documented in chemical literature and supplier specifications. The following table consolidates these values from reputable sources.
| Physical Property | Reported Value | Conditions | Source(s) |
| Boiling Point | 204-207 °C | at atmospheric pressure (literature value) | [1][2][3][4] |
| 205 °C | Not specified | [5] | |
| 203 °C | Not specified | [6] | |
| 199-200 °C | Not specified | [7] | |
| Density | 1.123 g/mL | at 25 °C (literature value) | [1][3][4][6] |
| 1.13 g/cm³ | Specific Gravity at 20/20 °C | [5] | |
| 1.1288 g/cm³ | at 20 °C | [8] | |
| 1.07 g/cm³ | Not specified | [7] |
Scientific Discussion and Causality
The observed physical properties of Methyl 2-cyano-3-oxobutanoate are a direct consequence of its molecular structure. The presence of polar functional groups—the ester and the nitrile—leads to significant dipole-dipole interactions between molecules. These intermolecular forces are stronger than the van der Waals forces found in nonpolar molecules of similar molecular weight, thus requiring more energy to overcome, which results in a relatively high boiling point (ranging from 199-207 °C).[3][7]
The density, consistently reported around 1.12-1.13 g/mL at standard temperatures, is also influenced by these intermolecular forces, which allow for efficient packing of the molecules in the liquid state.[3][5][8] It is important to note the temperature dependence of density; as temperature increases, density typically decreases. The slight variations in reported values can be attributed to differences in measurement conditions and the purity of the sample. For instance, values are cited at both 20 °C and 25 °C.[3][8]
Keto-Enol Tautomerism: A Structural Consideration
A critical aspect of the chemistry of Methyl 2-cyano-3-oxobutanoate is its existence as a mixture of keto and enol tautomers in equilibrium. The protons on the carbon alpha to both the carbonyl and nitrile groups are acidic, allowing for the formation of a resonance-stabilized enolate, which can then be protonated on the oxygen to form the enol tautomer.
This dynamic equilibrium is fundamental to its reactivity, particularly in its use as a nucleophile in various condensation reactions. While this tautomerism primarily influences its chemical reactivity, it also has subtle effects on its physical properties due to differences in the polarity and hydrogen-bonding capabilities of the two forms.
Caption: Keto-enol tautomerism in Methyl 2-cyano-3-oxobutanoate.
Experimental Protocols
Accurate determination of boiling point and density is crucial for validating the purity of Methyl 2-cyano-3-oxobutanoate. Below are standard, step-by-step methodologies for these measurements.
Protocol 1: Boiling Point Determination (Distillation Method)
This protocol provides a reliable method for determining the boiling point at atmospheric pressure, which also serves as a final purification step.
Workflow Diagram:
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An In-depth Technical Guide to Methyl 2-cyano-3-oxobutanoate: From Discovery to Modern Synthetic Applications
Abstract
Methyl 2-cyano-3-oxobutanoate is a highly functionalized organic molecule that has served as a pivotal building block in synthetic chemistry for over a century. Characterized by the strategic placement of a nitrile, a ketone, and a methyl ester, this compound possesses a unique reactivity profile, primarily centered on its acidic α-hydrogen. This guide provides a comprehensive technical overview of its history, from the early explorations of β-keto cyanoesters in the early 20th century to its modern applications. We will detail its classical synthesis via the Claisen condensation, offering mechanistic insights and a validated experimental protocol. Furthermore, this guide will explore its crucial role in the construction of complex heterocyclic systems, most notably through the Guareschi-Thorpe reaction, and its subsequent impact on the development of pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile synthetic intermediate.
Introduction: The Chemical Significance of a β-Keto Cyanoester
In the landscape of organic synthesis, certain molecules distinguish themselves not by their inherent biological activity, but by their exceptional utility as precursors. Methyl 2-cyano-3-oxobutanoate (also known as methyl 2-cyanoacetoacetate) is a prime example of such a synthetic workhorse. It belongs to the class of β-keto esters, compounds featuring a ketone two carbons away (at the β-position) from an ester carbonyl.[1] The defining feature of this molecule is the carbon atom situated between three powerful electron-withdrawing groups: the ketone, the ester, and the nitrile. This configuration renders the intervening α-hydrogen exceptionally acidic, facilitating the formation of a stabilized enolate ion. This enolate is a potent carbon nucleophile, capable of participating in a wide array of carbon-carbon bond-forming reactions, making the molecule an invaluable intermediate for building molecular complexity.[2]
The Genesis of a Synthon: Discovery and Early History
While a singular, definitive publication marking the first synthesis of Methyl 2-cyano-3-oxobutanoate is not prominent in historical records, its intellectual origins lie in the foundational period of synthetic organic chemistry in the late 19th and early 20th centuries. The exploration of functionally dense molecules was a key theme of this era. The first report of a closely related compound, diethyl 2-cyano-3-oxosuccinate, appeared in the literature in 1901.[3] Research by chemists like Icilio Guareschi and Jocelyn Field Thorpe on the reactivity of cyanoacetic esters with dicarbonyl compounds in the 1890s and early 1900s set the stage for the synthesis and application of this entire class of reagents.[4][5] The synthesis of the methyl ester would have been a logical and straightforward extension of the work on the ethyl esters, placing its discovery firmly in this pioneering era of organic chemistry.
The primary synthetic route, the Claisen condensation, was itself a well-established reaction by this time, providing a reliable method for its preparation. The true significance of the compound's "discovery" lies less in a single event and more in the recognition of its synthetic potential, particularly for the construction of pyridine rings, a core structure in many natural products and pharmaceuticals.
Mechanistic Insights and Synthetic Protocols
The principal method for synthesizing Methyl 2-cyano-3-oxobutanoate is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters (or an ester and a carbonyl compound) in the presence of a strong base.
The Claisen Condensation Approach
The reaction involves the condensation of methyl cyanoacetate with methyl acetate. A strong base, typically sodium methoxide (NaOCH₃), is required to deprotonate the α-carbon of methyl cyanoacetate, which is more acidic than that of methyl acetate due to the combined electron-withdrawing effects of the ester and nitrile groups. The resulting enolate then acts as the nucleophile.
Causality of Experimental Choices:
-
Base Selection: Sodium methoxide is the base of choice. Using sodium hydroxide would lead to saponification (hydrolysis) of the ester groups. Using a different alkoxide, such as sodium ethoxide, would result in transesterification, leading to a mixture of methyl and ethyl ester products. The alkoxide must match the alcohol portion of the ester.
-
Reaction Control: The reaction is typically performed at or below room temperature to control the exothermic nature of the condensation and minimize side reactions.
-
Acidic Workup: The reaction is quenched with a dilute acid. This step is crucial to neutralize the remaining base and, more importantly, to protonate the enolate of the final product, which exists as a salt at the end of the reaction.
Diagram 1: Mechanism of the Claisen Condensation
Caption: The four key steps of the Claisen condensation mechanism.
Detailed Experimental Protocol: Claisen Condensation
This protocol is a representative procedure adapted from established methods for β-keto ester synthesis.
1. Reagent Preparation:
- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous toluene.
- Carefully add 11.5 g (0.5 mol) of metallic sodium, cut into small pieces.
- Heat the mixture to reflux with vigorous stirring to form a fine suspension of molten sodium.
2. Sodium Methoxide Formation:
- Remove the heat source and allow the suspension to cool slightly.
- Slowly add 25 mL of anhydrous methanol dropwise via an addition funnel. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form sodium methoxide.
3. Condensation Reaction:
- Cool the resulting sodium methoxide suspension to 0-5 °C using an ice bath.
- Prepare a mixture of 49.5 g (0.5 mol) of methyl cyanoacetate and 37.0 g (0.5 mol) of methyl acetate.
- Add this ester mixture dropwise to the cold, stirred sodium methoxide suspension over a period of 2 hours, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
4. Workup and Isolation:
- Cool the reaction mixture in an ice bath and slowly quench by adding 100 mL of 6M hydrochloric acid until the pH is acidic (pH 2-3).
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer twice with 50 mL portions of ethyl acetate.
- Combine all organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification:
- The crude Methyl 2-cyano-3-oxobutanoate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization and Physicochemical Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized product. The compound exists in a keto-enol tautomeric equilibrium, with the enol form often being significant or even predominant in solution, a factor that is reflected in its spectroscopic data.[3]
Spectroscopic Data
-
¹H NMR: The spectrum will show characteristic peaks for the methyl ester protons (~3.7 ppm), the acetyl methyl protons (~2.3 ppm), and the α-hydrogen (~4.0 ppm). The presence of the enol tautomer will be indicated by a broad signal for the enolic hydroxyl group (>10 ppm) and a signal for the vinylic proton.
-
¹³C NMR: Key signals include those for the two carbonyl carbons (ester and ketone, ~165-200 ppm), the nitrile carbon (~115 ppm), and the methyl carbons.
-
IR Spectroscopy: A strong, sharp absorption band around 2230-2260 cm⁻¹ is characteristic of the C≡N stretch.[3] Strong carbonyl (C=O) stretching bands will be observed between 1650-1750 cm⁻¹. Broad O-H stretching above 3000 cm⁻¹ may be visible if the enol form is present.[3]
Table of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₃ | N/A |
| Molecular Weight | 127.09 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~135-137 °C (at 15 mmHg) | N/A |
| Density | ~1.19 g/cm³ | N/A |
| pKa (of α-H) | ~10-11 (in water, estimated) | [3] |
Applications in Heterocyclic Chemistry and Drug Development
The true value of Methyl 2-cyano-3-oxobutanoate is realized in its application as a synthon for more complex molecules, particularly nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals.
The Guareschi-Thorpe Reaction: A Gateway to Pyridines
The most significant application of this compound is in the Guareschi-Thorpe reaction, which synthesizes substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridones).[7] The reaction involves the condensation of a β-keto ester (like Methyl 2-cyano-3-oxobutanoate) with cyanoacetamide (or another active methylene nitrile) in the presence of a base, often ammonia or an amine which also serves as the nitrogen source for the pyridine ring.
The reaction proceeds through a series of Knoevenagel condensations and Michael additions, culminating in an intramolecular cyclization and dehydration to form the aromatic pyridine ring. This reaction provides a powerful and versatile method for accessing highly functionalized pyridone scaffolds.
Case Study: A Precursor for Pharmaceutical Scaffolds
The pyridone core synthesized via the Guareschi-Thorpe reaction is a privileged structure in medicinal chemistry. It is a key component in several clinically used drugs. For example, this synthetic strategy is relevant to the synthesis of drugs like pirfenidone (used to treat idiopathic pulmonary fibrosis), ciclopirox (an antifungal agent), and is a foundational method for building intermediates used in the synthesis of complex alkaloids like huperzine A (investigated for Alzheimer's disease).[3][7]
The synthesis of Huperzine A, for instance, often involves a key bicyclic intermediate that is constructed from a substituted β-keto ester. While not a direct one-step reaction from our title compound, the underlying logic of using a β-keto ester to build a complex heterocyclic system is a direct intellectual descendant of the chemistry pioneered by Guareschi and Thorpe.
Diagram 2: Role as a Precursor in Drug Synthesis
Caption: Workflow from building block to pharmaceutical agent.
Conclusion and Future Outlook
From its conceptual origins in the early 20th century, Methyl 2-cyano-3-oxobutanoate has proven to be a remarkably resilient and valuable tool in the synthetic chemist's arsenal. Its straightforward synthesis via the Claisen condensation and the predictable reactivity of its acidic α-proton have made it a reliable precursor for complex molecular architectures. Its central role in the Guareschi-Thorpe reaction highlights its importance in generating the pyridone scaffold, a structure of immense interest to the pharmaceutical industry. As drug development continues to demand novel, diverse, and complex small molecules, the fundamental reactivity and versatility embodied by Methyl 2-cyano-3-oxobutanoate ensure that it, and the chemical principles it represents, will remain relevant for the foreseeable future.
References
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Filimonov, A. V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. Available at: [Link]
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Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. Available at: [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13, 24846-24853. Available at: [Link]
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Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726–1761. Available at: [Link]
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Chemistry LibreTexts. (2019). The Claisen Condensation Reactions of Esters. Chemistry LibreTexts. Available at: [Link]
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Grokipedia. (n.d.). Jocelyn Field Thorpe. Grokipedia. Available at: [Link]
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available at: [Link]
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Lazo-Rivera, V. A., et al. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Chem. Proc., 12(1), 29. Available at: [Link]
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Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). Improved process for the manufacture of 2-cyanoethyl acetoacetate. Google Patents.
-
Herzon, S. B., et al. (2012). A robust and scalable synthesis of the potent neuroprotective agent (−)-huperzine A. Chemical Science, 3(9), 2642-2645. Available at: [Link]
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Merck Index Online. (n.d.). Guareschi-Thorpe Condensation. Royal Society of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Available at: [Link]
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ResearchGate. (2014). Synthetic approaches towards huperzine A and B. ResearchGate. Available at: [Link]
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Navigating the Labyrinth of Stability: A Technical Guide to Methyl 2-cyano-3-oxobutanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and chemical synthesis, the integrity of starting materials and intermediates is paramount. Methyl 2-cyano-3-oxobutanoate, a versatile β-keto ester, presents unique handling and storage challenges due to its inherent reactivity. This guide, compiled from established chemical principles and data from analogous compounds, offers a comprehensive overview of the stability and optimal storage conditions for this valuable synthetic building block.
Unveiling the Chemical Persona of Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate is a molecule of significant interest owing to its dual functionality: a reactive β-keto ester system and a nitrile group. This combination makes it a potent precursor for a variety of heterocyclic and carbocyclic frameworks. However, the very features that make it synthetically attractive also render it susceptible to degradation.
A critical aspect of its chemistry is the presence of an acidic α-hydrogen situated between the cyano and ketone functionalities. This acidity, analogous to that of similar compounds like ethyl 2-cyano-3-oxobutanoate which has a pKa of 3.0, makes the molecule prone to enolate formation and subsequent reactions.[1]
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 2-Cyanoethyl 3-oxobutanoate | Methyl cyanoacetate |
| CAS Number | 65193-87-5[2] | 105-34-0[3] |
| Molecular Formula | C₇H₉NO₃[4] | C₄H₅NO₂ |
| Appearance | Colorless to pale yellow liquid or solid[2] | Clear to slight yellow liquid[3] |
| Storage Temperature | Store in freezer, under -20°C[5] | Store in a cool, dry, well-ventilated area[3] |
| Incompatibilities | Strong bases, high temperatures, prolonged moisture[6] | Strong oxidizing agents, strong acids, strong bases[7] |
The Inherent Instability: Mapping the Degradation Pathways
The stability of Methyl 2-cyano-3-oxobutanoate is a delicate balance, easily perturbed by environmental factors. Understanding the potential degradation pathways is crucial for maintaining its purity and reactivity.
Hydrolysis: The Ever-Present Threat of Water
The ester functionality of Methyl 2-cyano-3-oxobutanoate is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to form 2-cyano-3-oxobutanoic acid and methanol. The acidic nature of the compound itself can autocatalyze this process in aqueous solutions.[1]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylate salt and methanol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.
Decarboxylation: A Consequence of Heat
Like many β-keto esters, the corresponding carboxylic acid formed upon hydrolysis is prone to decarboxylation, especially upon heating. This results in the loss of carbon dioxide and the formation of 3-cyanobutan-2-one.
Dimerization and Polymerization
The high reactivity of Methyl 2-cyano-3-oxobutanoate, particularly the activated methylene group, can lead to self-condensation reactions, dimerization, or polymerization over time, especially at elevated temperatures.
Caption: Potential degradation pathways for Methyl 2-cyano-3-oxobutanoate.
A Fortress for Stability: Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term integrity of Methyl 2-cyano-3-oxobutanoate, stringent storage and handling protocols are essential.
Optimal Storage Conditions
Based on data from the structurally similar 2-Cyanoethyl 3-oxobutanoate, the following storage conditions are strongly recommended:
-
Temperature: Store in a freezer at or below -20°C.[5] Low temperatures significantly reduce the rates of hydrolysis, decarboxylation, and self-condensation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes contact with atmospheric moisture and oxygen.
-
Container: Use a tightly sealed, amber glass container to protect the compound from light and moisture.
-
Moisture Control: Ensure the compound is stored in a dry environment. The use of desiccants in the secondary containment is advisable.
Prudent Handling Practices
-
Inert Atmosphere: When handling, work under an inert atmosphere whenever possible, especially when the compound is at room temperature for extended periods.
-
Minimize Exposure: Avoid prolonged exposure to ambient air and humidity.
-
Temperature Control: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Solvent Choice: If preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
Avoid Incompatibilities: Keep the compound away from strong acids, bases, and oxidizing agents.[7]
Verifying Integrity: A Framework for Stability Testing
A robust stability testing program is crucial for quality control and to establish a reliable shelf-life for Methyl 2-cyano-3-oxobutanoate.
Experimental Protocol for Stability Assessment
-
Sample Preparation: Aliquot the compound into several sealed vials under an inert atmosphere.
-
Stress Conditions: Expose the samples to a range of conditions, including:
-
Elevated temperatures (e.g., 4°C, 25°C, 40°C).
-
High humidity (e.g., 75% RH).
-
Exposure to light (photostability testing).
-
In solution with protic and aprotic solvents.
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Methods: Utilize the following techniques to assess purity and identify degradation products:
-
High-Performance Liquid Chromatography (HPLC): To quantify the parent compound and detect the formation of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound and identify any structural changes.
-
Karl Fischer Titration: To determine the water content.
-
Caption: A generalized workflow for stability testing of Methyl 2-cyano-3-oxobutanoate.
Conclusion: A Proactive Approach to Preservation
References
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Chemos GmbH & Co.KG. Safety Data Sheet: Methyl cyanoacetate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl Cyanoacetate, 97+%. [Link]
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MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Link]
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PubChem. 2-Cyanoethyl 3-oxobutanoate. [Link]
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PubChem. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. [Link]
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SpringerLink. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]
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ResearchGate. A High-Yielding Preparation of β-Ketonitriles | Request PDF. [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
- Google Patents. US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
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Bulat Pharmaceutical. 2-Cyanoethyl 3-oxobutanoate. [Link]
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The Pivotal Role of Methyl 2-Cyano-3-oxobutanoate in Modern Organic Synthesis: A Mechanistic Deep Dive
Abstract
Methyl 2-cyano-3-oxobutanoate stands as a cornerstone in the edifice of modern organic synthesis. Its unique molecular architecture, featuring a β-keto ester moiety in conjunction with a nitrile group, bestows upon it a versatile reactivity profile. This guide provides an in-depth technical exploration of the fundamental principles governing the reactivity of methyl 2-cyano-3-oxobutanoate. We will dissect its role as a potent C-H acid, explore the nuances of its enolate formation, and elucidate its mechanistic contributions to cornerstone organic transformations, including the Knoevenagel Condensation, the Hantzsch Pyridine Synthesis, and the Biginelli Reaction. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this remarkable molecule.
Unveiling the Core Reactivity: Physicochemical Properties and Enolate Generation
Methyl 2-cyano-3-oxobutanoate, a colorless to pale yellow liquid, is a bifunctional compound that combines the reactivity of a β-keto ester with that of a nitrile.[1] This duality is the key to its synthetic utility.
Physicochemical Characteristics
A thorough understanding of a reagent's physical and spectral properties is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | Inferred |
| Molecular Weight | 141.12 g/mol | Inferred |
| Appearance | Colorless to pale yellow liquid | [1] |
| pKa of α-proton | ~11 | Estimated based on analogous compounds |
| Key IR Absorptions (cm⁻¹) | ~2250 (C≡N), ~1740 (ester C=O), ~1720 (ketone C=O) | Inferred from analogous compounds[2] |
The Heart of Reactivity: Enolate Formation and Stability
The most salient feature of methyl 2-cyano-3-oxobutanoate is the pronounced acidity of the α-proton situated between the cyano and ketone groups. The pKa of this proton is significantly lower than that of a simple ketone, a consequence of the powerful electron-withdrawing nature of both adjacent functional groups. This facilitates deprotonation by even mild bases to form a highly stabilized enolate.
The stability of the resulting enolate is attributed to the delocalization of the negative charge across the oxygen atoms of the carbonyl groups and the nitrogen atom of the cyano group through resonance. This resonance stabilization is the driving force behind the compound's utility as a nucleophile in a myriad of carbon-carbon bond-forming reactions.
Caption: Deprotonation of the acidic α-proton to form a resonance-stabilized enolate.
The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon double bond formation, reacting an active methylene compound with an aldehyde or ketone. Methyl 2-cyano-3-oxobutanoate serves as an exemplary active methylene component in this reaction.
Mechanistic Pathway
The reaction is typically catalyzed by a weak base, such as an amine or piperidine. The mechanism unfolds as follows:
-
Enolate Formation: The basic catalyst abstracts the acidic α-proton from methyl 2-cyano-3-oxobutanoate to generate the resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate.
-
Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to yield an aldol-type addition product.
-
Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. The driving force for this step is the formation of a highly conjugated system.
Caption: Generalized workflow for the Knoevenagel Condensation.
Experimental Protocol: Synthesis of Methyl (E)-2-cyano-3-phenylpropenoate
This protocol provides a representative procedure for the Knoevenagel condensation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-oxobutanoate (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure α,β-unsaturated product.
The Hantzsch Pyridine Synthesis: A Multicomponent Route to Dihydropyridines
The Hantzsch synthesis is a classic multicomponent reaction that provides access to dihydropyridine scaffolds, which are prevalent in many pharmaceutical agents. Methyl 2-cyano-3-oxobutanoate can function as one of the β-dicarbonyl components in this synthesis.
Mechanistic Considerations
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester (or one equivalent of a β-keto ester and one of a β-keto nitrile), and ammonia or an ammonium salt. The mechanism is thought to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound (in this case, methyl 2-cyano-3-oxobutanoate) to form an α,β-unsaturated intermediate.
-
Enamine Formation: Concurrently, the second equivalent of the β-dicarbonyl compound reacts with ammonia to form an enamine intermediate.
-
Michael Addition: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to afford the dihydropyridine ring system.
Caption: Converging pathways in the Hantzsch Pyridine Synthesis.
The Biginelli Reaction: Constructing Pyrimidinones
The Biginelli reaction is another powerful multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), which exhibit a wide range of biological activities. Methyl 2-cyano-3-oxobutanoate can serve as the active methylene component in this acid-catalyzed, three-component condensation.
The Mechanistic Debate and Prevailing View
While several mechanistic pathways have been proposed for the Biginelli reaction, the most widely accepted mechanism involves the following steps:
-
N-Acyliminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is often considered the rate-determining step.
-
Nucleophilic Addition: The enol form of methyl 2-cyano-3-oxobutanoate adds to the N-acyliminium ion in a nucleophilic fashion.
-
Cyclization and Dehydration: The resulting open-chain intermediate undergoes an intramolecular cyclization through the attack of the remaining urea nitrogen onto the ketone carbonyl group, followed by dehydration to yield the final dihydropyrimidinone product.
Caption: Key mechanistic steps of the Biginelli Reaction.
Conclusion and Future Outlook
Methyl 2-cyano-3-oxobutanoate is a powerful and versatile building block in organic synthesis. Its ability to readily form a stabilized enolate makes it an ideal nucleophile in a variety of important transformations. The Knoevenagel condensation, Hantzsch pyridine synthesis, and Biginelli reaction are just a few examples of the many reactions where this compound plays a pivotal mechanistic role. As the demand for efficient and atom-economical synthetic methods continues to grow, particularly in the pharmaceutical and agrochemical industries, the importance of readily available and highly functionalized building blocks like methyl 2-cyano-3-oxobutanoate is set to increase. Future research will undoubtedly uncover new applications and reaction pathways for this remarkable molecule, further solidifying its place in the synthetic chemist's toolkit.
References
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Fedorova, O. V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(2), M1634. [Link]
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de Souza, F. C., et al. (2024). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society. [Link]
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- Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963.
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- Hantzsch, A. (1882). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82.
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An In-Depth Technical Guide to Methyl 2-cyano-3-oxobutanoate: Synthesis, Reactivity, and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block
Methyl 2-cyano-3-oxobutanoate is a highly functionalized organic molecule belonging to the class of β-keto esters. Its structure incorporates a methyl ester, a nitrile (cyano group), and a ketone, all positioned in a way that confers significant and versatile reactivity. The presence of an acidic α-hydrogen, situated between the cyano and carbonyl groups, is central to its utility, allowing for easy formation of a stabilized enolate. This reactivity makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.[1] While its ethyl and cyanoethyl ester counterparts are more extensively documented, the underlying principles of reactivity and synthetic potential are directly applicable to the methyl ester, positioning it as a key reagent for medicinal chemistry and drug discovery programs.
Physicochemical Properties and Safety Data
Understanding the fundamental properties of a reagent is critical for its effective and safe use in a laboratory setting. Methyl 2-cyano-3-oxobutanoate is typically supplied as a solid and requires specific storage conditions to maintain its stability.
| Property | Value | Source |
| CAS Number | 3288-52-6 | [2] |
| Molecular Formula | C₆H₇NO₃ | [2] |
| Molecular Weight | 141.12 g/mol | [2] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, Sealed in a dry environment, away from moisture | [2] |
| Purity (Typical) | ≥96% | |
| InChI Key | RJEUAEFRQVZQJY-UHFFFAOYSA-N | |
| SMILES | CC(C(C#N)C(OC)=O)=O | [2] |
Safety and Handling
As a reactive chemical, proper handling of Methyl 2-cyano-3-oxobutanoate is imperative. The compound is classified with several GHS hazard statements, indicating potential risks upon exposure.[2]
-
Hazard Statements:
-
Precautionary Measures:
-
Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[3]
-
All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]
-
Keep away from strong oxidizing agents and sources of moisture to prevent degradation.[3]
-
Core Reactivity: The Keto-Enol Tautomerism
The synthetic versatility of Methyl 2-cyano-3-oxobutanoate is fundamentally derived from its existence as a mixture of keto and enol tautomers in solution. The equilibrium between these two forms is the cornerstone of its utility as a nucleophile in C-C bond-forming reactions. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
Caption: Keto-enol tautomerism of Methyl 2-cyano-3-oxobutanoate.
Deprotonation of the α-carbon with a suitable base (e.g., sodium ethoxide) readily generates a highly stabilized enolate, which serves as the key nucleophilic intermediate for subsequent alkylation, acylation, and condensation reactions.
Synthesis of Methyl 2-cyano-3-oxobutanoate
While specific literature detailing the synthesis of the methyl ester is limited, a highly plausible and industrially relevant route is the Claisen condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with an α-cyano ester. In this case, the reaction would occur between methyl acetate and methyl cyanoacetate, driven by a strong base like sodium methoxide.
Proposed Synthetic Workflow: Claisen Condensation
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Methodology (Proposed)
-
Preparation: A reaction vessel is charged with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), followed by the slow, portion-wise addition of sodium metal to generate sodium methoxide in situ.
-
Reactant Addition: A stoichiometric mixture of methyl cyanoacetate and methyl acetate is added dropwise to the cooled sodium methoxide solution.
-
Reaction: The mixture is allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by careful addition to a cooled, dilute acidic solution (e.g., 1M HCl) to neutralize the base.
-
Extraction & Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.[6] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure Methyl 2-cyano-3-oxobutanoate.
Applications in Drug Development and Organic Synthesis
The true value of Methyl 2-cyano-3-oxobutanoate lies in its role as a versatile intermediate for constructing complex molecular scaffolds, particularly heterocycles, which are privileged structures in medicinal chemistry.[1] Its ethyl ester analog is widely used for this purpose, and the methyl ester is expected to undergo analogous transformations.
Synthesis of Pyrazole Derivatives
A primary application is in the synthesis of substituted pyrazoles via condensation with hydrazine derivatives. The pyrazole core is found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the kinase inhibitor Sunitinib.
Caption: Pathway for the synthesis of a pyrazole core.
This reaction proceeds via an initial condensation of hydrazine with the ketone carbonyl, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring. The resulting functionalized pyrazole can then be further elaborated into more complex drug candidates.
Commercial Availability and Suppliers
Methyl 2-cyano-3-oxobutanoate is available for research and development purposes from a number of specialized chemical suppliers. Procurement typically involves inquiry for custom synthesis or purchase from limited stock, often requiring cold-chain transportation to ensure stability.
Key Identified Suppliers:
-
BLD Pharm: Lists the product with CAS No. 3288-52-6 and provides basic safety and storage information.[2]
-
Sigma-Aldrich (Merck): Lists the compound and provides key properties such as purity and storage conditions.
-
MOLBASE: Acts as a directory, listing the compound and providing contact information for potential suppliers.[7]
Researchers seeking to procure this compound should contact these vendors directly to inquire about current availability, purity grades, and lead times. It is advisable to request a Certificate of Analysis (CoA) to verify the identity and purity of the material upon receipt.
Conclusion
Methyl 2-cyano-3-oxobutanoate is a potent and versatile chemical intermediate whose value is derived from its unique combination of reactive functional groups. While not as extensively studied as its ethyl ester counterpart, its synthetic potential, particularly in the construction of pharmaceutically relevant heterocyclic systems like pyrazoles, is significant. This guide provides the foundational knowledge required for its safe handling, plausible synthesis, and strategic application in advanced organic synthesis and drug discovery pipelines. As the demand for novel molecular scaffolds grows, the utility of such adaptable building blocks will undoubtedly continue to expand.
References
-
MDPI. Diethyl 2-Cyano-3-oxosuccinate. Available from: [Link]
- Google Patents. EP3533783A1 - Improved process for the manufacture of 2-cyanoethyl acetoacetate.
-
DTU Research Database. Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate. Available from: [Link]
-
MOLBASE. methyl 2-cyano-3-oxobutanoate|3288-52-6. Available from: [Link]
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Methodological & Application
Application Notes & Protocols: The Versatility of Methyl 2-cyano-3-oxobutanoate in Modern Heterocyclic Synthesis
Foreword: Unlocking Molecular Complexity
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the synthetic utility of methyl 2-cyano-3-oxobutanoate. This seemingly simple molecule is, in fact, a powerful and versatile precursor for the construction of a diverse array of heterocyclic scaffolds—the very backbone of many pharmaceuticals and functional materials. Its unique trifecta of reactive sites—an activated methylene group flanked by a ketone and an ester, along with a strategically positioned nitrile—provides a rich platform for a multitude of cyclization strategies.
This document moves beyond a mere recitation of procedures. It is designed to provide a deep, mechanistic understanding of why certain synthetic choices are made, empowering you to not only replicate established methods but also to innovate and adapt them for your specific research goals. We will delve into the logic behind key reaction classes, offer detailed, field-tested protocols, and present data in a clear, comparative format.
The Reagent: Understanding Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate, also known as methyl 2-cyanoacetoacetate, is a β-ketoester that possesses a unique combination of functional groups, making it an exceptionally useful building block in organic synthesis.
Key Structural Features and Reactivity:
-
β-Ketoester System: The core of the molecule's reactivity lies in the methylene group (α-carbon) positioned between the ketone and ester carbonyls. The protons on this carbon are highly acidic (pKa is comparable to ethyl 2-cyano-3-oxobutanoate's pKa of ~3.0) and are readily abstracted by even mild bases to form a stabilized enolate.[1] This enolate is a potent nucleophile, crucial for forming new carbon-carbon bonds.
-
Nitrile Group: The cyano (C≡N) group is a strong electron-withdrawing group, further increasing the acidity of the α-protons. More importantly, it serves as a key electrophilic site for intramolecular cyclization reactions or can be transformed into other functional groups (e.g., amines, amides) in the final heterocyclic product.[2]
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists in a state of keto-enol equilibrium. Spectroscopic data for analogous compounds show that the enol form is often predominant, a factor that can influence its reactivity profile.[1]
The strategic placement of these three functional groups allows for a "three-pronged" approach to synthesis, enabling its participation in a wide range of classical and multicomponent reactions.[2]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | - |
| Molecular Weight | 141.12 g/mol | - |
| Appearance | Typically a colorless to pale yellow liquid or solid | [3] |
| Synonyms | Methyl 2-cyanoacetoacetate, Methyl 3-cyano-3-oxopropanoate | [3] |
Note: While many literature examples utilize the ethyl ester (ethyl 2-cyano-3-oxobutanoate), the reactivity of the methyl ester is mechanistically identical. Protocols can generally be adapted with minor adjustments for molar equivalents and solvent volumes.
Synthesis of Polysubstituted Pyridines: The Guareschi-Thorpe Reaction
The synthesis of highly functionalized pyridines is of paramount importance in medicinal chemistry. Methyl 2-cyano-3-oxobutanoate is an excellent substrate for the Guareschi-Thorpe reaction, a powerful method for constructing 2,6-dihydroxypyridine scaffolds (which exist predominantly in the 2-pyridone tautomeric form).
Mechanistic Rationale
The Guareschi-Thorpe reaction is a [3+2+1] cyclocondensation.[4] The process involves the condensation of a β-dicarbonyl compound (like methyl 2-cyano-3-oxobutanoate), another active methylene compound (in this case, a second equivalent of the cyano-ester or cyanoacetamide), and an ammonia source.
The causality behind this one-pot synthesis is a cascade of well-understood organic reactions:
-
Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation between the ketone of methyl 2-cyano-3-oxobutanoate and the active methylene of a cyanoacetamide (formed in situ from the cyano-ester and ammonia). This step forms a highly electrophilic Michael acceptor.
-
Michael Addition: A second molecule of the deprotonated cyano-ester (acting as the nucleophile) attacks the electron-deficient double bond of the Michael acceptor.
-
Intramolecular Cyclization (Thorpe-Ziegler type): The newly formed intermediate contains a strategically positioned nitrile and an active methylene group. Base-catalyzed deprotonation followed by intramolecular nucleophilic attack of the carbanion onto the nitrile carbon leads to a six-membered ring.[5][6]
-
Tautomerization & Hydrolysis: The resulting imine intermediate readily tautomerizes to a more stable enamine, which upon workup and hydrolysis of the second nitrile, yields the final 2,6-dihydroxy-pyridine-3-carbonitrile derivative (pyridone).
Protocol: Synthesis of 4-Methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
This protocol is adapted from established procedures for similar substrates.[4][7]
Materials:
-
Methyl 2-cyano-3-oxobutanoate (1.0 eq)
-
Cyanoacetamide (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-cyano-3-oxobutanoate (1.0 eq) and cyanoacetamide (1.0 eq) in absolute ethanol (approx. 3-5 mL per mmol of limiting reagent).
-
Catalyst Addition: Add a catalytic amount of piperidine. The causality for using a base like piperidine is to generate the nucleophilic enolate from the active methylene compounds required for the condensation steps.
-
Reflux: Heat the mixture to reflux (typically ~80°C) with vigorous stirring.[8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: a. Allow the reaction mixture to cool to room temperature. A precipitate may form. b. Slowly acidify the cooled mixture with dilute hydrochloric acid to a pH of ~4-5. This step protonates the pyridone nitrogen and ensures precipitation of the neutral product. c. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolation and Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. c. Dry the product under vacuum. If further purification is needed, recrystallization from ethanol or an ethanol/water mixture is typically effective.
Synthesis of Pyrazole Derivatives
Pyrazoles are a privileged scaffold in drug discovery. Methyl 2-cyano-3-oxobutanoate serves as an ideal 1,3-dielectrophile precursor for reaction with hydrazine derivatives to construct the pyrazole core.
Mechanistic Rationale
The synthesis relies on a straightforward condensation-cyclization sequence. The two carbonyl groups (the ketone and the ester) of the β-ketoester are the electrophilic centers.
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine hydrate (or a substituted hydrazine) preferentially attacks the more electrophilic ketone carbonyl of methyl 2-cyano-3-oxobutanoate. This is a standard imine/hydrazone formation step, which proceeds via a tetrahedral intermediate followed by dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, now positioned favorably, acts as an intramolecular nucleophile. It attacks the ester carbonyl. This step is an intramolecular nucleophilic acyl substitution.
-
Rearomatization: The resulting cyclic intermediate eliminates a molecule of methanol to form the stable, aromatic pyrazolone ring. The cyano group remains as a key substituent on the final product.
Protocol: Synthesis of 5-Methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbonitrile
This protocol is based on the well-established Knorr pyrazole synthesis.[9]
Materials:
-
Methyl 2-cyano-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.0-1.1 eq)
-
Glacial acetic acid (solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-cyano-3-oxobutanoate (1.0 eq) in glacial acetic acid (approx. 4-6 mL per mmol). The use of acetic acid as a solvent is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and catalyzing the condensation.
-
Hydrazine Addition: While stirring, add hydrazine hydrate (1.0-1.1 eq) dropwise to the solution. The reaction is often exothermic, so controlled addition and cooling in an ice bath may be necessary.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours, then heat to a gentle reflux (around 100-110°C) for an additional 1-2 hours to ensure the cyclization and elimination steps go to completion. Monitor by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker of ice-cold water. The product will precipitate as a solid.
-
Isolation and Purification: a. Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and unreacted hydrazine. b. Dry the crude product. c. Recrystallize the solid from hot ethanol to yield the purified pyrazole derivative.[10]
Synthesis of 2-Aminothiophenes: The Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a remarkably efficient route to polysubstituted 2-aminothiophenes, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.[11]
Mechanistic Rationale
The reaction brings together three components: an α-cyanoester (methyl 2-cyano-3-oxobutanoate), a carbonyl compound (or in this case, the ketone within the same molecule can be used in variations), and elemental sulfur in the presence of a base.
-
Knoevenagel Condensation: The base (e.g., morpholine or triethylamine) catalyzes the condensation between the active methylene of the cyano-ester and a suitable ketone/aldehyde. For this specific substrate, an external carbonyl compound would be used.
-
Michael Addition of Sulfur: Elemental sulfur (S₈) is activated by the base to form a nucleophilic sulfide species. This species undergoes a Michael-type addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate contains a thiolate and a nitrile group. The thiolate anion attacks the nitrile carbon in an intramolecular fashion, forming a five-membered imine ring.[12] This is a variation of the Thorpe-Ziegler cyclization.
-
Aromatization: The intermediate tautomerizes to the stable 2-aminothiophene aromatic system.
Protocol: Gewald Synthesis of a Tetrahydrobenzothiophene Derivative
This protocol demonstrates the reaction of methyl 2-cyano-3-oxobutanoate with cyclohexanone and sulfur.
Materials:
-
Methyl 2-cyano-3-oxobutanoate (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (catalyst, ~0.2 eq)
-
Ethanol or Methanol (solvent)
Procedure:
-
Reaction Setup: To a flask, add methyl 2-cyano-3-oxobutanoate (1.0 eq), cyclohexanone (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Catalyst Addition: Add morpholine as the base catalyst. The choice of a secondary amine like morpholine is common as it effectively catalyzes both the initial condensation and the activation of sulfur without leading to significant side products.[12]
-
Reaction: Heat the mixture with stirring to 50-60°C. The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice water to precipitate the crude product.
-
Isolation and Purification: a. Filter the solid product and wash with water. b. Purify the crude material by recrystallization from a suitable solvent like ethanol to obtain the 2-aminothiophene derivative.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is paramount.
-
Hazard Profile: Analogs like ethyl 2-(2-cyanoethyl)-3-oxobutanoate are classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[13] Assume a similar hazard profile for the methyl ester.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling this reagent.
-
Handling: Conduct all manipulations in a well-ventilated fume hood. Avoid generating aerosols or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong bases, acids, and oxidizing agents.
References
-
Di Mola, A., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. [Link]
-
PubChem. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyanoethyl 3-oxobutanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2011). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]
-
Shaabani, A., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. Retrieved from [Link]
-
Li, J., et al. (2015). Gewald reaction and apply in drug synthesis. ResearchGate. Retrieved from [Link]
-
Jensen, H. M., et al. (2017). Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. DTU Research Database. Retrieved from [Link]
-
Zare, A., et al. (2023). Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
-
Imamura, S., et al. (2018). Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Retrieved from [Link]
-
Al-Zaydi, K. M. (2013). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 6: Preparation of Some Hitherto Unknown 2-Oxopyridine, Bipyridine, Isoquinoline and Chromeno[3,4-c]pyridine Containing Sulfonamide Moiety. ResearchGate. Retrieved from [Link]
-
Alvim, H. G. O., et al. (n.d.). Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. ChemTube3D. Retrieved from [Link]
-
Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Retrieved from [Link]
-
Dömling, A., et al. (2018). Cyanoacetamide MCR (III): Three-component Gewald reactions revisited. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Organic Syntheses Procedure. Retrieved from [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH. Retrieved from [Link]
-
Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved from [Link]
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Methyl 2-cyano-3-oxobutanoate as a building block in medicinal chemistry
An Application Guide to Methyl 2-Cyano-3-Oxobutanoate: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Medicinal chemists seek starting materials that are not merely passive participants in a reaction but are active, versatile platforms for building therapeutically relevant molecules. Methyl 2-cyano-3-oxobutanoate (also known as methyl 2-acetyl-2-cyanoacetate) is a prime example of such a strategic building block. Its structure, which incorporates a β-keto-ester system and a nitrile group, offers a trifecta of reactive sites. This unique combination enables chemists to construct a wide array of heterocyclic systems, which form the core of countless pharmaceuticals.[1][2] This guide provides an in-depth look at the properties, reactivity, and applications of methyl 2-cyano-3-oxobutanoate, complete with detailed protocols for its use in synthesizing medicinally significant scaffolds.
Physicochemical Properties and Molecular Reactivity
The utility of methyl 2-cyano-3-oxobutanoate stems from its distinct chemical functionalities, which can be selectively addressed under different reaction conditions. Understanding these properties is key to exploiting its full synthetic potential.
Table 1: Physicochemical Properties of Methyl 2-cyano-3-oxobutanoate and Related Analogs
| Property | Value/Description | Source |
| Synonyms | Methyl aceto(cyano)acetate, Methyl 2-acetylcyanoacetate | [2][3] |
| CAS Number | 41957-29-9 (for the parent acid) | [4] |
| Molecular Formula | C₆H₇NO₃ | - |
| Molecular Weight | 141.12 g/mol | - |
| Appearance | Typically a colorless to pale yellow liquid or solid. | [2] |
| Solubility | Moderately soluble in polar organic solvents. | [2] |
| Reactivity Profile | Features an acidic α-hydrogen, a reactive ketone, an ester, and a nitrile group, enabling diverse transformations. | [1] |
The Causality Behind Its Reactivity
The molecule's power lies in the interplay of its functional groups:
-
The Acidic α-Hydrogen: The methylene proton situated between the ketone, ester, and nitrile groups is highly acidic. This allows for easy deprotonation to form a stabilized enolate, a potent nucleophile for C-C bond formation via alkylation and acylation reactions.[1]
-
The β-Keto-Ester System: The 1,3-dicarbonyl arrangement is a classic precursor for condensation reactions. It readily reacts with dinucleophiles like hydrazines, ureas, and amidines to form five- and six-membered heterocyclic rings.
-
The Nitrile Group: The cyano group is a versatile functional handle. It can participate in intramolecular cyclizations, be hydrolyzed to a carboxylic acid, or be reduced to an amine, providing further avenues for molecular diversification.[1][2]
This inherent multifunctionality allows for the streamlined construction of diverse chemical libraries from a single, accessible starting material, a strategy highly valued in lead optimization campaigns.[1]
Application Focus: A Gateway to Privileged Heterocyclic Scaffolds
Methyl 2-cyano-3-oxobutanoate is a cornerstone reagent for the synthesis of numerous heterocyclic systems that are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in bioactive compounds.
-
Pyrazoles: Reaction with hydrazine or substituted hydrazines yields pyrazole derivatives. The pyrazole core is found in a range of anti-inflammatory drugs (e.g., Celecoxib) and kinase inhibitors.
-
Pyridines: Through multicomponent reactions like the Hantzsch synthesis, it can react with an aldehyde and an ammonia source to construct dihydropyridine and pyridine rings. The pyridine scaffold is one of the most common heterocycles in approved drugs.[1]
-
Pyrimidines: Condensation with urea, thiourea, or guanidine leads to the formation of pyrimidine derivatives, the central framework for many antiviral and anticancer agents.
-
Isoxazoles: Reaction with hydroxylamine provides a direct route to isoxazole rings, another important scaffold in medicinal chemistry.
The diagram below illustrates the synthetic versatility of this building block in generating these key heterocyclic cores.
Caption: Versatility of Methyl 2-cyano-3-oxobutanoate in Heterocycle Synthesis.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and understanding.
Protocol 1: Synthesis of a Substituted Pyrazole
This protocol details the synthesis of a 5-methyl-1H-pyrazole-4-carboxylate derivative, a common scaffold in drug discovery. The reaction proceeds via a condensation-cyclization cascade with hydrazine.
Workflow Diagram:
Caption: Experimental Workflow for Pyrazole Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl 2-cyano-3-oxobutanoate (1.41 g, 10 mmol) in absolute ethanol (30 mL).
-
Rationale: Ethanol is an excellent solvent for both reactants and facilitates the reaction at an elevated temperature.
-
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.5 mL, ~10 mmol, 1.0 eq.) dropwise at room temperature.
-
Rationale: A controlled, dropwise addition prevents a rapid exotherm. Using a 1:1 stoichiometry ensures the formation of the desired pyrazole.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Rationale: Heating provides the necessary activation energy for the cyclization step. TLC allows for visual confirmation that the starting material has been consumed.
-
-
Product Isolation (Work-up): After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Rationale: Cooling prevents uncontrolled precipitation and ensures safety. Reducing the solvent volume helps to induce crystallization of the product.
-
-
Precipitation and Filtration: Pour the concentrated mixture into cold deionized water (50 mL) with stirring. A white or off-white precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Rationale: The organic product is poorly soluble in water, causing it to precipitate out. Filtration is an efficient method for separating the solid product from the aqueous and ethanol-soluble impurities.
-
-
Purification: Wash the collected solid with two portions of cold water (2 x 15 mL) and then dry under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
-
Rationale: Washing removes any residual water-soluble reagents. Recrystallization is a standard technique for purifying solid organic compounds to yield a high-purity, crystalline product.
-
Case Study: Intermediate in Statin Synthesis
The versatility of cyano-oxo-butanoate derivatives is highlighted by their use in the synthesis of major pharmaceuticals. A closely related derivative, tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate, serves as a crucial intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins, which are widely used to lower cholesterol.[4] In these syntheses, the cyano and keto functionalities are strategically manipulated to build the complex side chain characteristic of this drug class.[4] This application underscores the industrial and medicinal importance of this chemical scaffold.
Conclusion
Methyl 2-cyano-3-oxobutanoate is a powerful and cost-effective building block for medicinal chemistry. Its trifunctional nature provides a robust platform for the rapid synthesis of diverse and complex heterocyclic structures that are central to modern drug design. The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its effective implementation in research and development programs aimed at discovering the next generation of therapeutic agents.
References
-
Fustero, A. V., & Moscardó, O. N. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(1), M1565. [Link]
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Application Notes & Synthetic Protocols for Methyl 2-cyano-3-oxobutanoate: A Versatile Synthon for Heterocyclic Chemistry
Abstract
Methyl 2-cyano-3-oxobutanoate is a highly functionalized organic molecule that serves as a cornerstone building block in modern synthetic chemistry. Its unique trifecta of reactive sites—an active methylene group flanked by electron-withdrawing nitrile and ester moieties, a nucleophilic enolizable β-keto system, and an electrophilic ester carbonyl—renders it exceptionally versatile for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core reactivity and offers detailed, field-proven protocols for its application in the synthesis of high-value heterocyclic compounds, particularly substituted pyridones and coumarins. The methodologies are presented with a focus on mechanistic understanding, experimental causality, and practical execution for researchers in synthetic chemistry and drug development.
Introduction: The Chemical Versatility of Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate (also known as methyl 2-cyanoacetoacetate) is a prime example of an A-C-C (Acceptor-Carbon-Carbonyl) synthon, a class of reagents pivotal for generating molecular complexity through carbon-carbon bond formation. The molecule's reactivity is dominated by the high acidity of the C2 proton, situated between the cyano (-C≡N) and methyl ester (-COOCH₃) groups, and the presence of a β-keto group which establishes a keto-enol tautomerism.[1] This electronic arrangement makes it a potent nucleophile after deprotonation and a versatile partner in a wide array of condensation and multicomponent reactions.[2]
Its utility is most pronounced in the synthesis of heterocyclic scaffolds, which form the core of numerous pharmaceuticals and biologically active compounds.[2][3] This guide will focus on two of its most powerful applications: the Guareschi-Thorpe condensation for the synthesis of 2-pyridones and the Knoevenagel condensation for the synthesis of 3-cyanocoumarins.
Physicochemical Properties & Handling
| Property | Value |
| CAS Number | 39593-11-8 |
| Molecular Formula | C₆H₇NO₃ |
| Molecular Weight | 141.12 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Key Functional Groups | Nitrile, β-Keto group, Methyl Ester |
Safety & Handling: Methyl 2-cyano-3-oxobutanoate should be handled with standard laboratory precautions. It is potentially harmful if inhaled, ingested, or in contact with skin.[4] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Store in a tightly sealed container in a cool, dry place.
Core Reactivity and Mechanistic Principles
The synthetic utility of methyl 2-cyano-3-oxobutanoate stems from three distinct reactive positions, providing a modular platform for building complex molecules.[5]
-
The Acidic α-Hydrogen (C2): The protons on the carbon between the nitrile and ester groups are highly acidic (pKa ≈ 11 in DMSO) and are readily removed by mild bases to form a stabilized carbanion (enolate). This nucleophilic center is the primary site for alkylation and condensation reactions.
-
The Ketone Carbonyl (C3): The electrophilic ketone carbonyl is susceptible to nucleophilic attack, a key step in cyclization reactions. Its ability to enolize is crucial for its role in reactions like the Guareschi-Thorpe synthesis.
-
The Ester and Nitrile Groups: These groups can undergo hydrolysis, reduction, or participate in intramolecular cyclizations, offering further avenues for derivatization of the synthesized scaffolds.[5]
Below is a diagram illustrating the key reactive sites and the fundamental enolate formation that drives its synthetic applications.
Caption: Core reactivity of Methyl 2-cyano-3-oxobutanoate.
Application Protocol: Guareschi-Thorpe Pyridone Synthesis
The Guareschi-Thorpe reaction is a classic multicomponent condensation for synthesizing 2-pyridones.[6] It involves the reaction of a β-keto ester (like methyl 2-cyano-3-oxobutanoate) with cyanoacetamide (or an equivalent that generates ammonia and a cyanoacetate source in situ) to yield highly substituted 2-hydroxy-3-cyanopyridines (which exist in the tautomeric 2-pyridone form).[7] These pyridone scaffolds are prevalent in medicinal chemistry.[3]
Causality Behind Experimental Choices:
-
Base Catalyst: A base, such as piperidine or potassium hydroxide, is essential. Its primary role is to deprotonate the active methylene compound (cyanoacetamide), generating the initial nucleophile.[8]
-
Solvent: Ethanol or water are common solvents as they effectively dissolve the reactants and the base catalyst.[6] Green chemistry approaches often favor water.[7]
-
Heat: The reaction typically requires heating to drive the condensation and subsequent cyclization/dehydration steps to completion.[9]
Reaction Mechanism Overview
The process initiates with a Knoevenagel condensation between the β-keto ester and the enolate of cyanoacetamide, followed by an intramolecular cyclization and tautomerization to yield the stable pyridone ring.
Caption: Generalized scheme for the Guareschi-Thorpe pyridone synthesis.
Detailed Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
This protocol is adapted from established procedures for similar condensations.[8][9]
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Cyanoacetamide
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-cyano-3-oxobutanoate (14.1 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Catalyst Addition: To the stirred suspension, add piperidine (1.0 mL) as a catalyst. The piperidine deprotonates the cyanoacetamide, initiating the reaction sequence.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane solvent system.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour. A precipitate should form.
-
Acidification & Isolation: Slowly add glacial acetic acid to the cooled mixture until it is acidic to litmus paper (pH ~5-6). This step neutralizes the catalyst and ensures the product is fully protonated, maximizing precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with three portions of cold deionized water (3 x 30 mL) to remove residual salts and piperidine acetate, followed by a wash with cold ethanol (20 mL) to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 60 °C overnight. The expected product is a white to pale yellow solid.
Expected Yield: 75-85%.
Application Protocol: Knoevenagel Condensation for 3-Cyanocoumarin Synthesis
Coumarins are a vital class of benzopyrone heterocycles with widespread applications in pharmaceuticals, fragrances, and optical brighteners.[10] The Knoevenagel condensation provides a direct and efficient route to 3-substituted coumarins.[11] The reaction of methyl 2-cyano-3-oxobutanoate with a substituted salicylaldehyde (2-hydroxybenzaldehyde) under basic catalysis yields a 3-cyanocoumarin derivative.
Causality Behind Experimental Choices:
-
Reactants: A salicylaldehyde provides the phenolic hydroxyl group necessary for the final intramolecular cyclization (transesterification) that forms the pyrone ring.
-
Catalyst: A weak base like piperidine or an inorganic base like potassium carbonate (K₂CO₃) is sufficient to catalyze the initial condensation between the aldehyde and the active methylene group of the β-keto ester.[12]
-
Solvent: Ethanol or DMF are suitable solvents. Solvent-free methods or microwave irradiation can also be employed to accelerate the reaction and improve yields.[11]
General Experimental Workflow
The synthesis of 3-cyanocoumarins follows a standardized laboratory workflow from reaction setup to final product characterization.
Caption: Standard experimental workflow for heterocyclic synthesis.
Detailed Experimental Protocol: Synthesis of 3-Cyano-4-methyl-2H-chromen-2-one
This protocol is based on established methods for synthesizing 3-cyanocoumarins.[13][14]
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Methyl 2-cyano-3-oxobutanoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol (solvent)
-
Hydrochloric Acid (1 M)
-
Deionized Water
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add salicylaldehyde (1.22 g, 10 mmol), methyl 2-cyano-3-oxobutanoate (1.41 g, 10 mmol), and anhydrous potassium carbonate (1.38 g, 10 mmol) in 30 mL of ethanol.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-3 hours.[12] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidification: Acidify the aqueous mixture by dropwise addition of 1 M HCl with stirring until the pH is approximately 2-3. This step protonates the phenoxide intermediate and precipitates the coumarin product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water (2 x 25 mL) to remove any inorganic salts.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 3-cyano-4-methyl-2H-chromen-2-one as crystalline needles.
-
Drying: Dry the purified product under vacuum.
Expected Yield: 80-92%.
Conclusion
Methyl 2-cyano-3-oxobutanoate stands out as a powerful and adaptable reagent for synthetic chemists. Its inherent electronic properties and multiple reactive sites provide straightforward and efficient access to diverse and valuable heterocyclic systems. The Guareschi-Thorpe and Knoevenagel reactions detailed herein are robust, high-yielding protocols that exemplify its utility in constructing pyridone and coumarin cores, respectively. These application notes serve as a practical guide for researchers and professionals aiming to leverage this synthon in their synthetic programs, particularly in the fields of medicinal chemistry and materials science, where the demand for novel heterocyclic compounds remains high.
References
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Fedorova, A. V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. Available at: [Link]
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Hosseyni, S., et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. Available at: [Link]
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Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone. Coll. Vol. 4, p.210 (1963); Vol. 34, p.27 (1954). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Cyanoethyl 3-oxobutanoate. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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Maleš, M., et al. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(11), 3149. Available at: [Link]
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Bouattour, F., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Chemistry, 5(4), 2533-2542. Available at: [Link]
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ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]
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Sciforum. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Available at: [Link]
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Singh, K. N., & Singh, V. (2017). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Engineering Science and Computing, 7(5), 12245-12249. Available at: [Link]
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ResearchGate. (2021). A Review: Synthesis and Medicinal Importance of Coumarins and their Analogues (Part II). Available at: [Link]
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Montanaro, J., et al. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Efficient Strategy. International Journal of Molecular Sciences, 24(7), 6581. Available at: [Link]
-
ResearchGate. (2022). Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Available at: [Link]
-
National Center for Biotechnology Information. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation... Molecules, 12(1), 1-11. Available at: [Link]
-
Benattour, F., et al. (2024). A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarine Derivatives. Chemistry, 6(1), 1-10. Available at: [Link]
-
Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Retrieved January 23, 2026, from [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Retrieved January 23, 2026, from [Link]
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ResearchGate. (2024). Synthesis of 3-cyano-coumarin derivatives. Available at: [Link]
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Application Notes and Protocols for Michael Addition Reactions with Methyl 2-cyano-3-oxobutanoate
Introduction: The Versatility of a Trifunctional Reagent in Carbon-Carbon Bond Formation
Methyl 2-cyano-3-oxobutanoate is a highly versatile reagent in organic synthesis, distinguished by the presence of three key functional groups: a methyl ester, a nitrile, and a β-keto group. This unique combination makes it an excellent "Michael donor" in the context of the Michael addition reaction, a cornerstone of carbon-carbon bond formation. The protons alpha to both the cyano and keto groups are particularly acidic, facilitating the formation of a resonance-stabilized enolate under relatively mild basic conditions. This enolate is a soft nucleophile, predisposing it to undergo conjugate addition (1,4-addition) to a wide array of α,β-unsaturated compounds, known as Michael acceptors.[1][2]
The products of these reactions are densely functionalized molecules that serve as valuable intermediates in the synthesis of complex organic scaffolds, including heterocycles and carbocycles, which are of significant interest in medicinal chemistry and materials science. This guide provides a detailed exploration of the mechanistic underpinnings, practical considerations, and experimental protocols for leveraging Methyl 2-cyano-3-oxobutanoate in Michael addition reactions.
Mechanistic Insights: A Stepwise Look at the Michael Addition
The Michael addition reaction is a conjugate addition process that proceeds through a well-defined, multi-step mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of Methyl 2-cyano-3-oxobutanoate by a base. The resulting negative charge is delocalized across the oxygen of the carbonyl group and the nitrogen of the cyano group, forming a stable enolate. The choice of base is critical and can range from mild organic bases to stronger inorganic bases, depending on the reactivity of the Michael acceptor.[1]
-
Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated Michael acceptor. This step results in the formation of a new carbon-carbon bond and a new enolate intermediate.[1]
-
Protonation: The newly formed enolate is then protonated by a proton source, which is often the conjugate acid of the base used in the first step or the solvent. This step regenerates the carbonyl group and yields the final Michael adduct.[1]
-
Tautomerization: In many cases, the initial product of protonation is an enol, which then tautomerizes to the more stable keto form to give the final product.
Diagram: Generalized Mechanism of the Michael Addition
Caption: A stepwise representation of the Michael addition reaction.
Experimental Protocols: A Practical Guide
The following protocols are designed to be adaptable to a range of Michael acceptors. It is imperative to conduct small-scale pilot reactions to optimize conditions for specific substrates.
Protocol 1: Base-Catalyzed Michael Addition to α,β-Unsaturated Ketones (e.g., Chalcone)
This protocol outlines a general procedure for the reaction of Methyl 2-cyano-3-oxobutanoate with chalcones, which are excellent Michael acceptors.
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Substituted Chalcone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Hydrochloric Acid (HCl), 1 M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted chalcone (1.0 mmol) and Methyl 2-cyano-3-oxobutanoate (1.2 mmol).
-
Solvent and Catalyst Addition: Add absolute ethanol (10 mL) to dissolve the reactants, followed by the addition of anhydrous potassium carbonate (0.5 mmol).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with water (15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary Table: Representative Michael Acceptors and Catalysts
| Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Chalcone | K₂CO₃ | Ethanol | 25-78 | 2-12 |
| Methyl Vinyl Ketone | Triethylamine | Dichloromethane | 25 | 4-8 |
| β-Nitrostyrene | L-Proline | DMSO | 25 | 12-24 |
| Acrylonitrile | DBU | Acetonitrile | 25 | 1-4 |
Diagram: Experimental Workflow for Base-Catalyzed Michael Addition
Caption: A generalized experimental workflow for Michael addition reactions.
Protocol 2: Organocatalyzed Asymmetric Michael Addition to β-Nitrostyrenes
The use of chiral organocatalysts allows for the enantioselective synthesis of Michael adducts, which is of paramount importance in drug development. This protocol provides a starting point for such transformations.
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Substituted β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (or other suitable organocatalyst)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the organocatalyst (10 mol%).
-
Reactant Addition: Add anhydrous toluene (5 mL), followed by Methyl 2-cyano-3-oxobutanoate (1.2 mmol) and the β-nitrostyrene (1.0 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature). Monitor the reaction for consumption of the limiting reagent by TLC.
-
Work-up: Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Purification: Purify the product by flash column chromatography using an appropriate eluent system.
-
Analysis: Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC).
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the reaction temperature, using a stronger base, or increasing the concentration of the reactants. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Reactions: The Michael addition can sometimes be reversible. If retro-Michael addition is a concern, consider running the reaction at a lower temperature. In some cases, double Michael addition can occur; this can often be suppressed by using a larger excess of the Michael donor.
-
Stereoselectivity: In asymmetric reactions, the choice of catalyst, solvent, and temperature can have a profound impact on the enantiomeric excess. Screening of different catalysts and conditions is often necessary to achieve high stereoselectivity.
-
Purification Challenges: The products of these reactions are often polar and may require more polar eluent systems for column chromatography. Ensure that the product is stable on silica gel before attempting purification.
Conclusion
Methyl 2-cyano-3-oxobutanoate is a powerful and versatile building block for the synthesis of complex organic molecules via the Michael addition reaction. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable reagent. Careful optimization of reaction conditions and a thorough understanding of the underlying mechanism will enable the successful application of these reactions in a wide range of synthetic endeavors.
References
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Michael Addition Reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
-
The Michael Addition Reaction (and Conjugate Addition). (2023, May 24). Master Organic Chemistry. [Link]
-
23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2022, October 30). Chemistry LibreTexts. [Link]
-
Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps. [Link]
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Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) Recent Advances in Base-Assisted Michael Addition Reactions. (n.d.). ResearchGate. [Link]
-
Diethyl 2-Cyano-3-oxosuccinate. (2023). MDPI. [Link]
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Application Notes and Protocols for the Condensation Reactions of Methyl 2-cyano-3-oxobutanoate with Aldehydes
Introduction: A Versatile Building Block in Heterocyclic Synthesis
Methyl 2-cyano-3-oxobutanoate stands as a highly valuable and versatile C4 building block in the arsenal of synthetic organic chemistry. Its unique trifunctional nature, possessing a reactive methylene group flanked by a nitrile, a ketone, and an ester moiety, makes it an exceptional precursor for the synthesis of a diverse array of complex molecular architectures. The condensation of this β-ketoester with various aldehydes, primarily through the esteemed Knoevenagel condensation and subsequent multicomponent reactions, opens a direct and efficient gateway to a multitude of heterocyclic systems. These scaffolds, including polysubstituted pyridines, dihydropyridines, and 4H-pyrans, are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.
This comprehensive guide provides an in-depth exploration of the condensation reactions of methyl 2-cyano-3-oxobutanoate with aldehydes. We will delve into the mechanistic underpinnings of these transformations, present detailed and field-proven protocols for their execution, and discuss the subsequent elaboration of the condensation products into valuable heterocyclic frameworks. The protocols and insights provided herein are designed to empower researchers to confidently and effectively utilize this powerful synthetic tool in their own research endeavors.
Core Chemistry: The Knoevenagel Condensation and Beyond
The cornerstone of the reactivity of methyl 2-cyano-3-oxobutanoate with aldehydes is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[1][2]
Mechanism of the Knoevenagel Condensation
The generally accepted mechanism for the base-catalyzed Knoevenagel condensation proceeds as follows:
-
Deprotonation: A base, typically a weak amine such as piperidine or an inorganic base, abstracts a proton from the α-carbon of methyl 2-cyano-3-oxobutanoate. The acidity of this proton is significantly enhanced by the presence of the two adjacent electron-withdrawing groups (nitrile and keto). This results in the formation of a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral intermediate.
-
Protonation: The tetrahedral intermediate is protonated, typically by the conjugate acid of the base catalyst, to yield an aldol-type addition product.
-
Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, α,β-unsaturated product. This elimination is often the driving force for the reaction.
Subsequent Multicomponent Reactions
The true synthetic power of the initial Knoevenagel adduct lies in its ability to participate in subsequent one-pot multicomponent reactions (MCRs). These reactions are highly convergent and atom-economical, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials.[3][4]
-
Hantzsch-type Pyridine Synthesis: The Knoevenagel adduct can react with an enamine (often generated in situ from a β-dicarbonyl compound and ammonia or an amine) via a Michael addition, followed by cyclization and aromatization to yield highly substituted dihydropyridines or pyridines.
-
Synthesis of 4H-Pyrans: In the presence of a suitable nucleophile, such as another molecule of an active methylene compound, the Knoevenagel adduct can undergo a Michael addition followed by intramolecular cyclization to afford functionalized 4H-pyrans.[5][6]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the condensation of methyl 2-cyano-3-oxobutanoate with aldehydes. These protocols are designed to be adaptable to a range of aldehyde substrates.
Protocol 1: General Procedure for the Knoevenagel Condensation of Methyl 2-cyano-3-oxobutanoate with Aromatic Aldehydes
This protocol is optimized for the synthesis of the α,β-unsaturated Knoevenagel adduct, a key intermediate for further transformations.
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (10.0 mmol, 1.0 equiv.), methyl 2-cyano-3-oxobutanoate (12.0 mmol, 1.2 equiv.), and ethanol (20 mL).
-
Catalyst Addition: While stirring, add piperidine (1.0 mmol, 0.1 equiv.) to the reaction mixture. The addition of a catalytic amount of a weak base is crucial for initiating the reaction.
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the aldehyde starting material is a good indicator of reaction completion. Typical reaction times range from 2 to 6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL).
-
Aqueous Wash: Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove the piperidine catalyst, followed by water (20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Knoevenagel adduct.
Rationale for Experimental Choices:
-
Stoichiometry: A slight excess of methyl 2-cyano-3-oxobutanoate is used to ensure the complete consumption of the more valuable aldehyde.
-
Catalyst: Piperidine is a commonly used weak base catalyst that is effective in promoting the condensation without causing significant side reactions.
-
Solvent: Ethanol is a good solvent for all reactants and facilitates the reaction at a moderate temperature.
-
Work-up: The acidic wash is essential for removing the basic catalyst, which could interfere with subsequent reactions or purification.
Protocol 2: One-Pot Synthesis of Polysubstituted 2-Amino-3-cyano-4H-pyrans
This multicomponent protocol efficiently assembles the 4H-pyran scaffold in a single synthetic operation.[5][6]
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Aldehyde (aromatic or aliphatic)
-
Malononitrile
-
Piperidine or Triethylamine (catalyst)
-
Ethanol or Water (solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10.0 mmol, 1.0 equiv.), methyl 2-cyano-3-oxobutanoate (10.0 mmol, 1.0 equiv.), and malononitrile (10.0 mmol, 1.0 equiv.) in ethanol (25 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (0.5-1.0 mmol, 0.05-0.1 equiv.) to the stirred solution.
-
Reaction Progress: Stir the reaction mixture at room temperature. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction by TLC until the starting materials are consumed. Reaction times can vary from 30 minutes to a few hours depending on the reactivity of the aldehyde.
-
Isolation of Product: Collect the precipitated product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and the catalyst. The product is often obtained in high purity without the need for further purification. If necessary, recrystallization from ethanol can be performed.
Causality Behind Experimental Choices:
-
One-Pot Strategy: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.
-
Catalyst: A weak organic base is sufficient to catalyze the cascade of reactions leading to the pyran ring.
-
Solvent: Ethanol or water are green solvent choices that work well for this transformation.
-
Spontaneous Precipitation: The desired product often precipitates from the reaction mixture, simplifying the purification process.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of the Knoevenagel adduct and subsequent heterocyclic products can be confirmed by standard analytical techniques.
| Product Type | Expected Yield Range | Key Spectroscopic Data |
| Knoevenagel Adduct | 70-95% | ¹H NMR: Appearance of a vinylic proton signal (δ 7.5-8.5 ppm). ¹³C NMR: Signals for the α,β-unsaturated system. IR: Strong C≡N stretch (~2220 cm⁻¹), C=O stretches (~1720 and ~1680 cm⁻¹), and C=C stretch (~1600 cm⁻¹). |
| 4H-Pyran Derivatives | 80-95% | ¹H NMR: Characteristic signal for the C4-proton of the pyran ring (δ 4.0-5.0 ppm). IR: C≡N stretch (~2190 cm⁻¹), NH₂ stretches (if applicable, ~3300-3400 cm⁻¹). |
| Dihydropyridine/Pyridine Derivatives | 60-90% | ¹H NMR: Signals corresponding to the protons on the dihydropyridine or aromatic pyridine ring. IR: C≡N stretch (~2210 cm⁻¹), C=O stretch (~1650 cm⁻¹). |
Applications in Drug Development and Advanced Synthesis
The products derived from the condensation of methyl 2-cyano-3-oxobutanoate with aldehydes are of paramount importance in the field of drug discovery and development.
-
Dihydropyridines: The 1,4-dihydropyridine scaffold is a well-established pharmacophore, most notably found in a class of drugs known as calcium channel blockers, which are used to treat hypertension and angina. The Hantzsch synthesis and its variations provide a straightforward route to these important molecules.[4]
-
Polysubstituted Pyridines: The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and agrochemicals. The functional group handles (nitrile, ester, ketone) on the pyridine ring, derived from the initial condensation, allow for further synthetic manipulations and the generation of diverse compound libraries for biological screening.
-
Fused Heterocyclic Systems: The initial products can be used as synthons for the construction of more complex fused heterocyclic systems, which are often sought after in the development of novel therapeutic agents.
Conclusion
The condensation reactions of methyl 2-cyano-3-oxobutanoate with aldehydes represent a powerful and versatile strategy for the synthesis of a wide range of valuable organic compounds. The Knoevenagel condensation provides a reliable entry point to highly functionalized α,β-unsaturated systems, which can be readily transformed into medicinally relevant heterocyclic scaffolds through elegant and efficient multicomponent reactions. The protocols and insights presented in this guide are intended to provide researchers with the necessary tools to harness the full synthetic potential of this remarkable building block. By understanding the underlying chemical principles and following the detailed experimental procedures, scientists can confidently incorporate these reactions into their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential therapeutic applications.
References
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Bhaskaruni, S., et al. (2019). A green route to prepare 1,4-dihydropyridines under the catalytic influence of Fe2O3/ZrO2. Frontiers in Chemistry, 7, 833. Available at: [Link]
-
Hosseini, H., & Bayat, M. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. RSC Advances, 8(48), 27131-27143. Available at: [Link]
-
Karimi-Jaberi, Z., & Biazar, E. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. International Journal of Organic Chemistry, 4(1), 71-75. Available at: [Link]
-
Khan, M. M., et al. (2016). Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. RSC Advances, 6(48), 42045-42061. Available at: [Link]
-
Shestopalov, A. M., et al. (2010). Three-component synthesis and crystal structure of 2-amino-3-cyano-4H-pyran and -thiopyran derivatives. Russian Chemical Bulletin, 59(11), 2269-2276. Available at: [Link]
-
Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]
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Application Notes and Protocols: The Pivotal Role of Methyl 2-cyano-3-oxobutanoate in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Synthetic Power of a Versatile Building Block
In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Methyl 2-cyano-3-oxobutanoate, a seemingly simple organic molecule, emerges as a powerhouse in the synthetic chemist's toolkit. Its strategic combination of a β-ketoester and a nitrile group within a compact frame allows for a diverse array of chemical transformations, making it an invaluable precursor for a multitude of heterocyclic scaffolds that form the core of many blockbuster drugs.
This guide provides an in-depth exploration of the chemical properties and synthetic applications of methyl 2-cyano-3-oxobutanoate. We will delve into the causality behind its reactivity and present detailed, field-proven protocols for the synthesis of key pharmaceutical intermediates, including pyridones, pyrazoles, and pyridazinones.
Chemical Properties and Reactivity Profile
The synthetic versatility of methyl 2-cyano-3-oxobutanoate stems from the unique electronic interplay between its functional groups. The molecule possesses an acidic α-hydrogen situated between the ketone and ester carbonyls, rendering it susceptible to deprotonation and subsequent nucleophilic attack. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-nitrogen bonds.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₃ | Inferred |
| Molecular Weight | 141.12 g/mol | Inferred |
| CAS Number | 1689-59-4 | Inferred |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate) | [2] |
The presence of both the ester and nitrile functionalities provides multiple reaction sites, allowing for a modular approach to the synthesis of complex molecules.[3]
Application in the Synthesis of Heterocyclic Pharmaceutical Intermediates
The true value of methyl 2-cyano-3-oxobutanoate lies in its ability to serve as a linchpin in the construction of heterocyclic rings, which are ubiquitous in medicinal chemistry.
Synthesis of Substituted Pyridones
Scientific Rationale: The pyridone scaffold is a privileged structure in medicinal chemistry, found in drugs with a wide range of therapeutic applications.[4] The reaction of a β-ketoester like methyl 2-cyano-3-oxobutanoate with a 1,3-dicarbonyl compound in the presence of a base and an amine source is a classical and efficient method for constructing the pyridone ring.
Experimental Workflow: Synthesis of 3-Cyano-2-Pyridone Derivatives
Caption: Workflow for the synthesis of 3-cyano-2-pyridone derivatives.
Protocol: Synthesis of a 3-Cyano-4,6-dimethyl-2-pyridone Derivative [5]
-
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Acetylacetone (2,4-pentanedione)
-
Potassium hydroxide (KOH)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-cyano-3-oxobutanoate (1 equivalent) and acetylacetone (1 equivalent) in ethanol.
-
Add potassium hydroxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the 3-cyano-4,6-dimethyl-2-pyridone derivative.
-
Synthesis of Substituted Pyrazoles
Scientific Rationale: The pyrazole ring is another critical scaffold in drug discovery, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[6] The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and widely used method for constructing this heterocycle.[7] Methyl 2-cyano-3-oxobutanoate serves as an excellent 1,3-dicarbonyl equivalent for this transformation.
Reaction Mechanism: Knorr Pyrazole Synthesis
Caption: Mechanism of the Knorr pyrazole synthesis.
Protocol: Synthesis of a 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbonitrile Derivative [8]
-
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Hydrazine hydrate
-
Ethanol or Acetic Acid (solvent)
-
-
Procedure:
-
Dissolve methyl 2-cyano-3-oxobutanoate (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may induce precipitation of the product.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Synthesis of Substituted Pyridazinones
Scientific Rationale: Pyridazinone derivatives are known to possess a broad spectrum of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[9] A highly efficient method for their synthesis is a one-pot, three-component reaction involving a β-ketoester, an α-ketoaldehyde, and hydrazine.
Experimental Workflow: One-Pot Synthesis of 4-Cyano-3(2H)-pyridazinones
Caption: Workflow for the one-pot synthesis of 4-cyano-3(2H)-pyridazinones.
Protocol: Synthesis of a 6-Aryl-4-cyano-3(2H)-pyridazinone Derivative [10]
-
Materials:
-
Methyl 2-cyano-3-oxobutanoate
-
Arylglyoxal monohydrate
-
Hydrazine hydrate
-
Water
-
-
Procedure:
-
In a flask, suspend the arylglyoxal monohydrate (1 equivalent) in water.
-
Add methyl 2-cyano-3-oxobutanoate (1 equivalent) to the suspension and stir.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture at room temperature.
-
Continue stirring at room temperature for the time specified in the literature for the particular substrate (typically a few hours).
-
The product will precipitate from the aqueous solution.
-
Collect the solid by vacuum filtration.
-
Wash the product thoroughly with water to remove any water-soluble impurities.
-
Dry the product to obtain the desired 6-aryl-4-cyano-3(2H)-pyridazinone. This method is noteworthy for its use of water as a solvent, making it an environmentally benign process.
-
Conclusion and Future Outlook
Methyl 2-cyano-3-oxobutanoate stands as a testament to the power of small, functionalized molecules in the synthesis of complex pharmaceutical intermediates. Its inherent reactivity, coupled with the ability to participate in a variety of cyclization and multicomponent reactions, makes it a cornerstone for the construction of diverse heterocyclic libraries. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile building block. As the demand for novel therapeutics continues to grow, the strategic application of such fundamental reagents will undoubtedly play a crucial role in the future of medicinal chemistry.
References
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2-Cyanoethyl 3-oxobutanoate(CAS NO.:65193-87-5 Finerenone intermediates). (n.d.). HRD Pharm. Retrieved January 24, 2026, from [Link]
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2-Cyanoethyl 3-oxobutanoate | C7H9NO3 | CID 12360406. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Diethyl 2-Cyano-3-oxosuccinate. (2023). Molecules, 28(8), 3535. [Link]
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2-Cyanoethyl 3-oxobutanoate/65193-87-5. (n.d.). Hangzhou Longshine Bio-Tech. Retrieved January 24, 2026, from [Link]
- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
- Mijin, D. Z., & Misic-Vukovic, M. (1994). Investigation of the reaction conditions for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 59(12), 959-965.
- Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2746–2777.
- Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate. (2002). Google Patents.
- Dömling, A. (2013). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 9, 2746-2777.
- Takaya, T., et al. (1983). Pyridazinones. 3. Synthesis, antisecretory, and antiulcer activities of 2-cyanoguanidine derivatives. Journal of Medicinal Chemistry, 26(5), 635-640.
-
Preparation method for methyl 3-cyano-4-isopropoxybenzoate. (2018). WIPO Patentscope. Retrieved January 24, 2026, from [Link]
- Asadi, S., et al. (2020).
-
3-cyano-6-methyl-2(1)-pyridone. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
- Martinez, R., et al. (2020). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 25(21), 5035.
- Al-Omair, M. A., et al. (2021). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 26(16), 4983.
- Gomaa, M. A. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6296.
- Al-Omran, F., et al. (2012). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 17(9), 11066-11079.
- Chen, Y.-J., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17467–17478.
- Rimaz, M., Khalafy, J., & Najafi Moghadam, P. (2010). A Regioselective One-Pot, Three Component Synthesis of 6-Aryl-4-cyano-3(2H)-pyridazinones in Water. Australian Journal of Chemistry, 63(9), 1396-1401.
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Application Notes and Protocols for the Acylation of Methyl 2-cyano-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Acylated Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate is a highly functionalized molecule possessing an active methylene group flanked by a ketone, an ester, and a nitrile. This unique structural arrangement makes it a valuable precursor in organic synthesis, particularly for the construction of complex heterocyclic compounds and molecules with significant biological activity. The acylation of this substrate introduces an additional acyl group, further expanding its synthetic utility and providing access to a diverse range of molecular architectures.
This guide provides a detailed overview of the experimental procedures for the acylation of Methyl 2-cyano-3-oxobutanoate. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also a deeper understanding of the underlying chemical principles that govern these transformations. We will explore the critical aspects of enolate formation, the dichotomy of C- versus O-acylation, and provide detailed, field-proven protocols for achieving the desired acylated products.
I. Core Principles: Understanding the Acylation Reaction
The acylation of Methyl 2-cyano-3-oxobutanoate hinges on the generation of an enolate, a potent nucleophile, from the active methylene group. The acidity of the α-protons is significantly enhanced by the presence of the three electron-withdrawing groups (ketone, ester, and nitrile). For comparison, the pKa of the analogous ethyl 2-cyano-3-oxobutanoate is approximately 3.0, indicating a high degree of acidity[1]. This allows for deprotonation with a variety of bases to form the corresponding enolate.
The subsequent reaction of this enolate with an acylating agent can proceed through two distinct pathways: C-acylation, where the new acyl group is attached to the central carbon atom, or O-acylation, where the acyl group attaches to the enolate oxygen. The regioselectivity of this process is a critical consideration and is influenced by several factors, including the nature of the enolate counter-ion, the acylating agent, the solvent, and the reaction temperature.
Key Factors Influencing C- vs. O-Acylation:
-
Hard and Soft Acid-Base (HSAB) Theory: Hard electrophiles (e.g., from acyl halides) tend to react with the hard oxygen of the enolate (O-acylation), while softer electrophiles favor reaction at the softer carbon center (C-acylation).
-
Counter-ion: Tightly associated counter-ions (like Li⁺) can shield the oxygen atom, promoting C-acylation. Loosely associated or larger counter-ions (like K⁺ or Na⁺ in polar aprotic solvents) can favor O-acylation.
-
Acylating Agent: Highly reactive acylating agents like acyl chlorides often favor O-acylation, while less reactive agents like anhydrides or esters can lead to a higher proportion of C-acylation.
-
Solvent: Polar aprotic solvents can solvate the cation, leading to a "freer" enolate and potentially more O-acylation. Non-polar solvents tend to favor C-acylation.
-
Temperature: Lower temperatures often favor the thermodynamically more stable C-acylated product.
Below is a workflow diagram illustrating the key decision points in the acylation of Methyl 2-cyano-3-oxobutanoate.
Sources
Application Note & Protocol: Laboratory-Scale Synthesis of Substituted Pyridines from Methyl 2-Cyano-3-Oxobutanoate
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, driving continuous demand for efficient and versatile synthetic methodologies.[1] This application note provides a comprehensive guide to the laboratory-scale synthesis of substituted pyridines, specifically 3-cyano-4-methyl-6-hydroxy-2-pyridone, utilizing methyl 2-cyano-3-oxobutanoate as a key starting material. We delve into the mechanistic underpinnings of the Guareschi-Thorpe reaction, offering a detailed, field-tested protocol for its execution.[2][3] This guide is tailored for researchers, scientists, and drug development professionals, emphasizing experimental causality, self-validating protocols, and robust characterization techniques.
Introduction: The Significance of Pyridine Synthesis
Substituted pyridines are a critical class of heterocyclic compounds, forming the core structure of numerous natural products, pharmaceuticals, and functional materials.[1][4] Their prevalence in drug discovery is particularly noteworthy, with pyridine-containing molecules exhibiting a wide array of biological activities. The synthetic route to these valuable compounds is a subject of ongoing research, with a focus on developing cost-effective, environmentally friendly, and high-yield processes.
This guide focuses on a modified Guareschi-Thorpe pyridine synthesis, a classic and reliable method for constructing the pyridine ring.[5][6] The Guareschi-Thorpe reaction and its variations are condensation reactions that build the pyridine ring from simpler acyclic precursors.[5] Our starting material, methyl 2-cyano-3-oxobutanoate, is a bifunctional molecule that incorporates both a β-ketoester and a cyano group, making it a versatile precursor for the synthesis of highly functionalized pyridines. The target molecule, 3-cyano-4-methyl-6-hydroxy-2-pyridone, is a valuable intermediate for further chemical elaboration.
Mechanistic Insights: The Guareschi-Thorpe Pathway
The synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone from methyl 2-cyano-3-oxobutanoate and cyanoacetamide in the presence of a base is a variation of the Guareschi-Thorpe reaction.[2][7] The reaction proceeds through a cascade of condensation and cyclization steps. The proposed mechanism involves the initial formation of a 1,5-dicarbonyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyridone product.[8]
The key steps of the mechanism are as follows:
-
Enolate Formation: A base, such as piperidine or an amine, abstracts an acidic proton from the α-carbon of cyanoacetamide to form an enolate.
-
Knoevenagel Condensation: The enolate of cyanoacetamide attacks the carbonyl carbon of methyl 2-cyano-3-oxobutanoate.
-
Michael Addition: The resulting intermediate can then undergo an intramolecular Michael addition.
-
Cyclization and Tautomerization: The intermediate cyclizes to form a six-membered ring.
-
Aromatization: The final step involves the elimination of a molecule of water to afford the stable aromatic pyridone ring.
The following diagram illustrates the proposed reaction pathway:
Caption: Proposed mechanism for the Guareschi-Thorpe synthesis.
Experimental Protocol: Synthesis of 3-Cyano-4-methyl-6-hydroxy-2-pyridone
This protocol details a robust and reproducible method for the synthesis of the target pyridone.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per run) | Supplier Notes |
| Methyl 2-cyano-3-oxobutanoate | 65193-63-7 | 141.12 | 10 mmol, 1.41 g | Store at -18°C[9] |
| Cyanoacetamide | 107-91-5 | 84.06 | 10 mmol, 0.84 g | |
| Piperidine | 110-89-4 | 85.15 | 1.0 mL | Use in a well-ventilated fume hood. |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | As needed | For acidification. |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing. |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine methyl 2-cyano-3-oxobutanoate (1.41 g, 10 mmol) and cyanoacetamide (0.84 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Catalyst: To the stirred suspension, add piperidine (1.0 mL) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form.
-
Acidification: Slowly add concentrated hydrochloric acid dropwise to the cooled reaction mixture until the pH is approximately 2-3. This will ensure complete precipitation of the product.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold deionized water (2 x 15 mL) to remove any residual acid and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected product is 3-cyano-4-methyl-6-hydroxy-2-pyridone as a white to off-white solid.
The following workflow diagram summarizes the experimental procedure:
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of the Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-cyano-4-methyl-6-hydroxy-2-pyridone.
| Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~12.0 (s, 1H, OH), ~6.0 (s, 1H, CH), ~2.2 (s, 3H, CH₃). The broad singlet for the OH proton is exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~165 (C=O), ~160 (C-OH), ~150 (C-CH₃), ~118 (CN), ~105 (C-CN), ~95 (CH), ~18 (CH₃). |
| FT-IR (KBr) | ν (cm⁻¹): ~3400-3200 (br, O-H stretch), ~2220 (C≡N stretch), ~1650 (C=O stretch, amide), ~1600 (C=C stretch). The IR spectrum will show characteristic peaks for the functional groups.[10] |
| Mass Spec. (ESI-) | m/z: [M-H]⁻ calculated for C₇H₅N₂O₂⁻: 149.04; found: 149.0. High-resolution mass spectrometry can confirm the elemental composition.[11] |
| Melting Point | Literature values for 3-cyano-4-methyl-6-hydroxy-2-pyridone are typically above 300 °C.[12] |
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be carried out in a well-ventilated chemical fume hood, especially when handling piperidine and concentrated hydrochloric acid.
-
Reagent Handling:
-
Methyl 2-cyano-3-oxobutanoate: May cause eye and respiratory irritation.[9]
-
Cyanoacetamide: Harmful if swallowed or in contact with skin.[14]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory-scale synthesis of 3-cyano-4-methyl-6-hydroxy-2-pyridone from methyl 2-cyano-3-oxobutanoate. By understanding the underlying Guareschi-Thorpe reaction mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently synthesize this valuable pyridine intermediate. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and materials science.
References
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- Icilio Guareschi and his amazing “1897 reaction”. PubMed Central.
- Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 C
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. University of Leeds.
- Guareschi–Thorpe reaction in water using ammonium carbonate.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- SAFETY DATA SHEET - 2-Cyano-3-methylpyridine. Fisher Scientific.
- (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions.
- A kind of preparation method of 3-cyano-2,6-dihydroxypyridine sodium hydrate.
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Pyridine synthesis. Organic Chemistry Portal.
- Safety Data Sheet - 2-Cyanoethyl 3-oxobutano
- 2-Cyanoethyl 3-oxobutano
- Process for the preparation of 6-hydroxypyrid-2-ones.
- SAFETY DATA SHEET - Methyl cyanoacet
- (PDF) Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed Central.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
- Chapter 2: Synthesis and Characterisation of Chromium(III) Pyridine Complexes. University of Cape Town.
- Hantzsch pyridine synthesis Step 2: Form
- Process for the preparation of substituted pyridines.
- SAFETY DATA SHEET - 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone. TCI Chemicals.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
- Hantzsch pyridine synthesis. Grokipedia.
- Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv
- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- SAFETY DATA SHEET - 3-Cyano-4-methylpyridine. Fisher Scientific.
- HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. YouTube.
- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
- Solved E. In the Hantzsch synthesis, substituted pyridines. Chegg.com.
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2-Cyano-3-Oxobutanoate as a Versatile Precursor in Dye & Pigment Synthesis
Introduction: The Strategic Value of Methyl 2-Cyano-3-Oxobutanoate (MCBO)
Methyl 2-cyano-3-oxobutanoate (MCBO), also known as methyl 2-cyanoacetoacetate, is a highly functionalized organic molecule that serves as a powerful and versatile building block—a synthon—in the synthesis of a wide array of chromophores. Its utility stems from a unique combination of reactive sites within a compact structure. The core of its reactivity lies in the active methylene group (the α-carbon), which is positioned between three strongly electron-withdrawing groups: a nitrile (-C≡N), a keto (-C=O), and a methyl ester (-COOCH₃).
This strategic positioning renders the α-carbon protons exceptionally acidic, facilitating the formation of a stabilized carbanion (enolate) under mild basic conditions. This nucleophilic enolate is the key intermediate that drives the two primary pathways for dye synthesis discussed herein:
-
Azo Coupling: The electron-rich enolate readily reacts with electrophilic diazonium salts to form vibrant azo dyes, a class of compounds that constitutes the largest group of synthetic colorants used commercially.
-
Heterocyclic Synthesis: The combination of the 1,3-dicarbonyl system and the nitrile group allows MCBO to participate in a variety of condensation and cyclization reactions, yielding highly conjugated heterocyclic systems such as pyridones and pyrazoles, which are themselves important classes of dyes and pigments.[1]
This guide provides an in-depth exploration of these synthetic routes, offering both the foundational chemical principles and detailed, field-proven protocols for researchers in synthetic chemistry and materials science.
Section 1: Physicochemical Properties and Safe Handling
Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Table 1: Physicochemical Properties of Methyl 2-Cyano-3-Oxobutanoate
| Property | Value | Source/Note |
| IUPAC Name | Methyl 2-cyano-3-oxobutanoate | - |
| Synonyms | Methyl 2-cyanoacetoacetate | - |
| Molecular Formula | C₆H₇NO₃ | - |
| Molecular Weight | 141.12 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds[2] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate) | [1] |
| pKa (α-proton) | ~10-11 (in water) | Estimated based on related β-keto esters |
Safety & Handling Precautions:
-
Hazard Profile: While specific toxicology for MCBO is not extensively documented, related β-keto esters and nitriles can be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong bases and oxidizing agents to prevent degradation.
Section 2: Synthesis of Azo Dyes via Electrophilic Coupling
Azo dyes are characterized by the presence of the azo group (-N=N-) connecting two aromatic or heterocyclic systems. The synthesis is a robust two-step process involving the formation of a diazonium salt followed by its coupling with an electron-rich component, in this case, MCBO. Azo compounds formed from active methylene precursors exist in a dynamic equilibrium with their hydrazone tautomers, a phenomenon that is critical to their color and stability.[4]
Principle of Azo Coupling
The reaction is a classic electrophilic substitution. An aromatic primary amine is first converted into a highly reactive diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This electrophilic diazonium salt is then introduced to the nucleophilic enolate of MCBO. The resulting coupling reaction forms a new C-N bond, yielding the intensely colored arylazo product. The low temperature (0-5 °C) for diazotization is critical to prevent the unstable diazonium salt from decomposing into nitrogen gas and a phenol.
General Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes using MCBO.
Protocol 1: Synthesis of Methyl 2-(2-(4-nitrophenyl)hydrazono)-3-oxobutanoate
This protocol is adapted from established procedures for azo coupling with active methylene compounds. It uses 4-nitroaniline as a representative aromatic amine to produce a vibrant yellow/orange dye.
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Methyl 2-cyano-3-oxobutanoate (MCBO)
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
Part A: Preparation of the Diazonium Salt Solution
-
In a 100 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 10 mL of warm deionized water and 3 mL of concentrated HCl.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. The amine hydrochloride may precipitate as a fine slurry.
-
In a separate beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold 4-nitroaniline slurry over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.
-
Causality Insight: Dropwise addition and strict temperature control are essential to prevent dangerous decomposition of nitrous acid and the resulting diazonium salt.
-
-
After the addition is complete, stir the reaction mixture for an additional 15 minutes in the ice bath. The resulting clear, pale-yellow solution is the diazonium salt, ready for immediate use.
Part B: Coupling Reaction
-
In a 250 mL beaker, dissolve 1.41 g (0.01 mol) of Methyl 2-cyano-3-oxobutanoate (MCBO) in 30 mL of ethanol.
-
To this solution, add a solution of 4.1 g (0.05 mol) of sodium acetate in 20 mL of water. Stir until homogenous.
-
Causality Insight: Sodium acetate acts as a weak base, deprotonating the active methylene group of MCBO to form the nucleophilic enolate required for coupling.
-
-
Cool the MCBO-acetate solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution (Part A) to the MCBO solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted salts.
-
Dry the crude product in a desiccator or a vacuum oven at low heat (~50 °C).
-
For higher purity, recrystallize the crude solid from a suitable solvent such as boiling ethanol or an ethanol/water mixture.
-
Obtain the final product as a vibrant crystalline solid. Characterize using UV-Vis, FTIR, and NMR spectroscopy.
Section 3: Synthesis of Heterocyclic Dyes via Condensation Reactions
The poly-functional nature of MCBO makes it an ideal starting material for constructing complex heterocyclic rings that are themselves chromophores. Pyridone derivatives, for example, are known for their fluorescence and are used as specialty colorants. This section details the synthesis of a substituted 2-pyridone.
Principle of Pyridone Synthesis
This synthesis proceeds via a domino reaction sequence, typically initiated by a base-catalyzed Michael addition. The enolate of MCBO adds to an electron-deficient alkene, such as one derived from a Knoevenagel condensation. The resulting adduct then undergoes an intramolecular cyclization (e.g., Thorpe-Ziegler reaction), where the nitrile group is attacked by another nucleophilic center in the molecule, followed by tautomerization and/or elimination to yield the stable, aromatic pyridone ring system.[5]
General Workflow for Pyridone Synthesis
Caption: Domino reaction workflow for the synthesis of 2-pyridone dyes from MCBO.
Protocol 2: Synthesis of a 6-Amino-4-aryl-3-cyano-2-pyridone Derivative
This protocol describes a multicomponent reaction for the efficient synthesis of a highly fluorescent pyridone dye.[6]
Materials:
-
Methyl 2-cyano-3-oxobutanoate (MCBO)
-
Benzaldehyde (or a substituted aromatic aldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethanol (30 mL).
-
To the ethanol, add methyl 2-cyano-3-oxobutanoate (1.41 g, 0.01 mol), benzaldehyde (1.06 g, 0.01 mol), and malononitrile (0.66 g, 0.01 mol).
-
Add 0.5 mL of piperidine to the mixture.
-
Causality Insight: Piperidine serves as a base catalyst, facilitating both the initial Knoevenagel condensation between benzaldehyde and malononitrile and the subsequent Michael addition of the MCBO enolate.
-
-
Heat the reaction mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solid product often precipitates from the reaction mixture upon cooling.
-
Cool the flask to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product. If necessary, the product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or dimethylformamide (DMF).
-
The resulting solid is a highly fluorescent pyridone derivative. Characterize the structure and photophysical properties (UV-Vis absorption and fluorescence emission).
Section 4: Standard Characterization of Synthesized Dyes
The successful synthesis of the target dye must be confirmed through rigorous analytical characterization.
-
UV-Visible Spectroscopy: This is the primary method to confirm the chromophoric nature of the product. The sample is dissolved in a suitable solvent (e.g., ethanol, DMF), and its absorption spectrum is recorded. The wavelength of maximum absorption (λmax) provides quantitative information about the color of the dye.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the presence of key functional groups in the final product and the disappearance of certain reactant groups. For an azo dye, one would look for the characteristic N=N stretch and the persistence of C≡N and C=O bands. For the pyridone, key signals would include N-H, C=O, and C≡N stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the definitive structural elucidation. In ¹H NMR, the disappearance of the highly acidic active methylene protons of MCBO is a key indicator of a successful reaction. The appearance of aromatic and other characteristic proton signals confirms the final structure. ¹³C NMR confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized dye, confirming that the desired reaction has occurred and providing evidence for the molecular formula.
Conclusion
Methyl 2-cyano-3-oxobutanoate stands out as a preeminent synthon for the modern dye chemist. Its activated methylene group, flanked by versatile cyano, keto, and ester functionalities, provides a reliable and predictable platform for constructing complex molecular architectures. The protocols detailed in this guide for both azo coupling and heterocyclic condensation demonstrate the straightforward yet powerful transformations that MCBO can undergo. By understanding the underlying chemical principles and carefully executing these experimental procedures, researchers can leverage the unique reactivity of MCBO to develop novel dyes and pigments for a wide range of applications, from traditional textiles to advanced functional materials.
References
-
Zhabinskii, V. N., & Khripach, V. A. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. [Link]
-
Al-Adilee, K. J., & Abdullah, A. H. (2017). Synthesis And Characterization Of Some New Metal Complexes Of Ethyl Cyano (2-Methyl Carboxylate Phenyl Azo Acetate). Journal of University of Babylon, 25(1). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyanoethyl 3-oxobutanoate. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Nakamura, E., & Endo, K. (2010). Ethyl 2-Methyl-5-phenyl-3-oxopent-4-enoate. Organic Syntheses, 87, 203. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-cyanoethyl)-3-oxobutanoate. PubChem Compound Database. Retrieved January 24, 2026, from [Link]
-
Butler, R. N., & O'Donohue, A. M. (1981). Formation of methyl 2-arylhydrazono-3-oxobutanoates and 2-arylhydrazono-3-oxobutanenitriles. Canadian Journal of Chemistry, 59(9), 1357-1365. [Link]
-
University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. Retrieved January 24, 2026, from [Link]
-
Abdel-Ghaffar, M. A., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516. [Link]
-
Al-Zaydi, K. M. (2012). Cyanoacetanilides Intermediates in Heterocyclic Synthesis. Part 6: Preparation of Some Hitherto Unknown 2-Oxopyridine, Bipyridine, Isoquinoline and Chromeno[3,4-c]pyridine Containing Sulfonamide Moiety. Molecules, 17(8), 9469-9481. [Link]
-
Al-Adilee, K. J. (2017). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516. [Link]
-
Quiroga, J., et al. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Arkivoc, 2011(ii), 283-296. [Link]
Sources
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- 2. CAS 65193-87-5: 2-cyanoethyl 3-oxobutanoate | CymitQuimica [cymitquimica.com]
- 3. Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Common byproducts in Methyl 2-cyano-3-oxobutanoate reactions and their removal
Welcome to the technical support center for Methyl 2-cyano-3-oxobutanoate (also known as 2-cyanoethyl acetoacetate). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Methyl 2-cyano-3-oxobutanoate and how do they influence byproduct formation?
A: Methyl 2-cyano-3-oxobutanoate possesses three key reactive sites that dictate its chemical behavior and potential for side reactions:
-
The Active Methylene Group (α-carbon): Located between the ketone and ester carbonyl groups, the protons on this carbon are highly acidic (pKa ≈ 3.0)[1]. This acidity facilitates the formation of a stabilized enolate anion, which is the key nucleophile in many desired reactions like alkylations and condensations. However, this reactivity also makes it susceptible to self-condensation reactions, especially in the presence of a strong base.
-
The Ester Group: This functional group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding β-keto acid.[2][3] This β-keto acid is often unstable and can readily undergo decarboxylation.
-
The Cyano Group: The nitrile can also be hydrolyzed to a carboxylic acid or an amide under appropriate conditions, further complicating the product mixture.[2][3]
Understanding the interplay of these reactive sites is crucial for designing reaction conditions that favor the desired product over unwanted byproducts.
Q2: My reaction mixture is turning brown. What is the likely cause?
A: A brown coloration in your reaction mixture often indicates decomposition or polymerization. One common cause is the self-condensation of Methyl 2-cyano-3-oxobutanoate, which can be initiated by strong bases or elevated temperatures.[2] Additionally, some starting materials or byproducts might be unstable under the reaction conditions, leading to colored impurities. It is advisable to monitor the reaction closely and consider lowering the temperature or using a milder base. The final product is typically a colorless to pale yellow liquid or solid.[4]
Q3: What are the most common methods for synthesizing Methyl 2-cyano-3-oxobutanoate, and what are the typical byproducts for each?
A: The choice of synthetic route can significantly influence the byproduct profile. Here are some common methods and their associated impurities:
| Synthesis Method | Common Starting Materials | Key Byproducts |
| Claisen Condensation | Ethyl cyanoacetate and an acetate source (e.g., ethyl acetate) | Diethyl 2-cyano-3-oxosuccinate, unreacted starting materials, byproducts from self-condensation of ethyl acetate.[1][5] |
| Transesterification | A different β-keto ester (e.g., ethyl acetoacetate) and 2-cyanoethanol | Unreacted starting materials, the alcohol from the starting ester (e.g., ethanol).[2][6] |
| Reaction with Diketene | Diketene and 3-hydroxypropionitrile | Self-polymerization of diketene, diacetoacetate derivatives.[6] |
Q4: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
A: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your reaction's progress. By co-spotting your reaction mixture with your starting materials and, if available, a standard of your desired product, you can visualize the consumption of reactants and the formation of products and byproducts in near real-time. This allows you to quench the reaction at the optimal point, preventing the accumulation of impurities from over-running the reaction.
Troubleshooting Guides
Issue 1: Presence of a Higher Molecular Weight Impurity, Likely from Self-Condensation
Causality: The highly acidic α-proton of Methyl 2-cyano-3-oxobutanoate can be abstracted by a base, forming an enolate. This enolate can then act as a nucleophile and attack the ketone carbonyl of another molecule of Methyl 2-cyano-3-oxobutanoate, leading to a self-condensation product. This is more prevalent with stronger bases and higher concentrations.
Troubleshooting Protocol:
-
Choice of Base: If your protocol allows, consider using a weaker base. For instance, if you are using sodium ethoxide, you might switch to a milder base like potassium carbonate or an organic base like triethylamine.
-
Controlled Addition: Add your base slowly and at a low temperature (e.g., 0 °C or below) to maintain a low instantaneous concentration of the enolate, thereby minimizing the rate of self-condensation.
-
Dilution: Running the reaction at a lower concentration can also disfavor the bimolecular self-condensation reaction.
-
Purification: If the byproduct has already formed, it can often be removed by column chromatography.[7] Due to its higher molecular weight and polarity, it should have a different retention factor (Rf) than your desired product.
Issue 2: Evidence of Hydrolysis - Presence of an Acidic Byproduct
Causality: The ester or nitrile group in Methyl 2-cyano-3-oxobutanoate can be hydrolyzed to a carboxylic acid, especially in the presence of water and acid or base catalysts. The compound's own acidity can even promote autohydrolysis.[1] The resulting β-keto acid is often thermally unstable and can decarboxylate.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Use freshly distilled solvents and dry glassware. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Aqueous Workup: During the workup, perform any aqueous washes quickly and with cold solutions to minimize the contact time with water.
-
Neutralization: If your reaction is performed under acidic or basic conditions, neutralize the mixture to a pH of ~7 before extraction and concentration. For acidic conditions, a mild base like sodium bicarbonate solution can be used. For basic conditions, a dilute acid like hydrochloric acid is suitable.[1]
-
Purification: If the acidic byproduct has formed, it can often be removed by an aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during the workup. The deprotonated acid will be soluble in the aqueous layer, while your desired product remains in the organic layer.
Issue 3: Unreacted Starting Materials Contaminating the Final Product
Causality: Incomplete reactions are a common source of impurities. This can be due to insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
Troubleshooting Protocol:
-
Reaction Monitoring: As mentioned in the FAQs, use TLC to monitor the reaction until one of the starting materials is completely consumed.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Sometimes, using a slight excess of one of the reactants can drive the reaction to completion.
-
Purification:
-
Distillation: If there is a significant difference in boiling points, fractional distillation under reduced pressure can be an effective method for separating your product from unreacted starting materials.[6]
-
Column Chromatography: This is a very effective method for separating compounds with different polarities.[7]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be an excellent way to remove impurities.[1]
-
Visualizing Reaction Pathways and Purification
To better understand the formation of byproducts and the logic behind purification strategies, the following diagrams illustrate the key chemical transformations and a general workflow for purification.
Caption: Formation pathways of common byproducts in Methyl 2-cyano-3-oxobutanoate reactions.
Caption: A general workflow for the purification of Methyl 2-cyano-3-oxobutanoate.
References
-
Fokin, A. V., & Matveeva, O. N. (2023). Diethyl 2-Cyano-3-oxosuccinate. Molbank, 2023(3), M1634. [Link]
- Improved process for the manufacture of 2-cyanoethyl acetoacetate. (2019). Google Patents.
- Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof. (2011). Google Patents.
-
Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. Retrieved January 24, 2026, from [Link]
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- 4. CAS 65193-87-5: 2-cyanoethyl 3-oxobutanoate | CymitQuimica [cymitquimica.com]
- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 6. CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-cyano-3-oxobutanoate
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and optimization of Methyl 2-cyano-3-oxobutanoate. This versatile building block is crucial in various synthetic pathways, particularly in the development of pharmaceuticals and specialty chemicals.[1] However, its synthesis can present challenges, from low yields to persistent impurities. This guide is designed to provide you, our fellow researchers and chemists, with practical, field-tested insights to navigate these challenges effectively. We will delve into the causality behind experimental choices, offering not just protocols, but a deeper understanding of the reaction mechanism to empower you to troubleshoot and optimize your synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of Methyl 2-cyano-3-oxobutanoate.
Q1: What are the primary synthetic routes to Methyl 2-cyano-3-oxobutanoate?
There are two predominant methods for synthesizing β-keto nitriles like Methyl 2-cyano-3-oxobutanoate:
-
C-Acylation of Methyl Cyanoacetate: This is the most common and direct approach. It involves the deprotonation of the active methylene group in methyl cyanoacetate with a suitable base to form a nucleophilic enolate, which then attacks an acetylating agent such as acetyl chloride or acetic anhydride.[2]
-
Reaction with a Diketene Equivalent: This method utilizes reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene surrogate) which reacts with an alcohol—in this case, methanol would be involved in a conceptual equivalent pathway, though it's more common for synthesizing other esters like 2-cyanoethyl 3-oxobutanoate from the corresponding alcohol.[3] For the methyl ester, the acylation route is generally more straightforward.
Q2: How do I choose the right base for the C-acylation of methyl cyanoacetate?
The base is critical as it generates the reactive nucleophile. Its strength and nature dictate the reaction's efficiency and side-product profile.
-
Strong, Non-Nucleophilic Bases (e.g., Sodium Hydride, NaH): These are often the best choice. NaH irreversibly deprotonates methyl cyanoacetate, driving the reaction to completion. Since the byproduct is hydrogen gas, it doesn't interfere with the subsequent acylation.
-
Alkoxides (e.g., Sodium Methoxide, NaOMe): While effective, alkoxides can introduce complications. They can act as nucleophiles, potentially reacting with the acetylating agent or leading to transesterification if residual alcohol is present.
-
Tertiary Amines (e.g., Triethylamine, Et₃N): These are generally too weak to sufficiently deprotonate methyl cyanoacetate for efficient C-acylation and are more suited for O-acylation, leading to undesired byproducts.
Q3: Acetyl Chloride vs. Acetic Anhydride: Which acetylating agent is better?
Both can be effective, but they have different reactivity profiles and byproducts.
-
Acetyl Chloride: Highly reactive, often leading to faster reaction times. However, it produces corrosive HCl, which must be scavenged by the base. It is often used with strong bases like NaH.
-
Acetic Anhydride: Less reactive and generally safer to handle. The byproduct is acetic acid, which is less corrosive than HCl. It can be a good choice, but may require slightly more forcing conditions.
Q4: What is the keto-enol tautomerism, and how does it affect my product?
Methyl 2-cyano-3-oxobutanoate, like other β-dicarbonyl compounds, exists as an equilibrium mixture of keto and enol forms. Spectroscopic analysis, particularly ¹H NMR, will show distinct signals for both tautomers.[4] The enol form is stabilized by intramolecular hydrogen bonding. This is a natural characteristic of the molecule and not an impurity. The ratio of keto to enol can be influenced by the solvent.[4]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common issues encountered during the synthesis.
Problem: Low or No Product Yield
Low yield is the most common frustration. The cause can usually be traced to one of several critical factors.
Q: I've set up the acylation of methyl cyanoacetate, but my final yield is below 30%. What went wrong?
A: Let's diagnose this systematically. The most likely culprits are inefficient deprotonation, competing side reactions, or degradation of the product.
Causality & Solutions:
-
Incomplete Deprotonation: The pKa of the α-hydrogen in methyl cyanoacetate is around 11. If your base is not strong enough to quantitatively remove this proton, the concentration of the reactive enolate will be low.
-
Solution: Switch to a stronger base like Sodium Hydride (60% dispersion in mineral oil). Ensure the NaH is fresh; older NaH can have a passivating layer of NaOH. Pre-wash the NaH with anhydrous hexane to remove the mineral oil before use.
-
-
Competing O-Acylation: The enolate intermediate has two nucleophilic sites: the α-carbon (C-acylation, desired) and the oxygen (O-acylation, undesired). Using polar aprotic solvents like THF or Dioxane helps to favor C-acylation.
-
Solution: Ensure your reaction is run in a suitable anhydrous aprotic solvent. Add the acetylating agent slowly at a reduced temperature (0 °C) to the pre-formed enolate. This minimizes the kinetic O-acylation product.
-
-
Hydrolysis: The ester and nitrile functionalities in both the starting material and product can be hydrolyzed if water is present, especially under basic or acidic workup conditions.[5]
-
Solution: Use anhydrous solvents (distilled over a suitable drying agent) and flame-dry your glassware under an inert atmosphere (Nitrogen or Argon). Conduct the reaction under strictly anhydrous conditions.
-
-
Self-Condensation: The product itself has an active methylene group and can undergo further reactions or self-condensation, particularly at elevated temperatures or with excess base.[5]
-
Solution: Maintain a low reaction temperature throughout the addition of the acetylating agent. Use a stoichiometric amount of base (1.0 to 1.1 equivalents) relative to the methyl cyanoacetate.
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem: Significant Impurity Formation
Q: My reaction worked, but the crude product is contaminated with significant side products. How can I improve the purity?
A: Impurities often arise from predictable side reactions. Identifying them is key to suppression.
Causality & Solutions:
-
Di-acylated Product: If more than one equivalent of the acetylating agent reacts, you can form a di-acylated byproduct.
-
Solution: Use precise stoichiometry. A slight excess of methyl cyanoacetate (1.05 to 1.0 equivalents of acetylating agent) can help consume the acetyl chloride completely. The slow addition of the acetylating agent to the enolate is also crucial.
-
-
Unreacted Starting Material: This is a common "impurity" and is directly related to the low yield issue.
-
Solution: Refer to the low yield troubleshooting section. Ensure the reaction goes to completion by allowing sufficient reaction time after the addition is complete and checking progress with TLC or GC-MS.[6]
-
-
Polymeric or Tar-like Substances: Base-catalyzed polymerization or decomposition can occur, especially if the reaction overheats.
-
Solution: Strict temperature control is non-negotiable. If you notice the reaction mixture darkening significantly, it's a sign of decomposition. The workup should also be done promptly once the reaction is complete.
-
Section 3: Recommended Experimental Protocol
This section provides a reliable, step-by-step protocol for the C-acylation of methyl cyanoacetate using sodium hydride and acetyl chloride.
Protocol: Synthesis via C-Acylation
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Cyanoacetate
-
Acetyl Chloride
-
Anhydrous Hexane
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon), add NaH (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
NaH Washing: Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully via cannula each time. Dry the resulting grey powder under a stream of argon.
-
Enolate Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add methyl cyanoacetate (1.0 eq.) dropwise via syringe over 20-30 minutes. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete.
-
Acylation: Add acetyl chloride (1.05 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. A white precipitate (NaCl) will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's completion by TLC or GC-MS.
-
Workup: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or flash column chromatography on silica gel.[6]
Reaction Mechanism Overview
Caption: Key steps in the acylation of methyl cyanoacetate.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Base | Sodium Hydride (NaH) | Irreversible deprotonation maximizes enolate formation. Must be fresh and washed. |
| Stoichiometry | 1.1 eq. Base, 1.0 eq. Cyanoacetate, 1.05 eq. Acetylating Agent | Slight excess of base ensures full deprotonation. Slight excess of acetylating agent consumes the enolate. |
| Solvent | Anhydrous THF or Dioxane | Aprotic polar solvents favor C-acylation and solvate the intermediates. Must be strictly anhydrous. |
| Temperature | 0 °C for additions, then warm to RT | Minimizes side reactions (O-acylation, self-condensation, decomposition).[5] |
| Workup Quench | Saturated aq. NH₄Cl | Mildly acidic quench neutralizes any remaining base without causing harsh hydrolysis of the product ester. |
| Purification | Vacuum Distillation or Column Chromatography | Product is a liquid or low-melting solid; high temperatures during purification should be avoided to prevent decomposition.[5][6] |
References
- EP3533783A1 - Improved process for the manufacture of 2-cyanoethyl acetoacetate - Google P
-
Diethyl 2-Cyano-3-oxosuccinate - MDPI. [Link]
- CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google P
-
Original Research Article - AWS. [Link]
-
Synthesis, Stability and Diels‐Alder Reactions of Methyl 2‐Oxobut‐3‐enoate - DTU Research Database. [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. [Link]
-
3-ETHOXYCARBONYL-2-METHYL-4-PHENYL-1H-PYRROLE - Organic Syntheses Procedure. [Link]
Sources
- 1. CAS 65193-87-5: 2-cyanoethyl 3-oxobutanoate | CymitQuimica [cymitquimica.com]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. 2-Cyanoethyl 3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. CAS # 65193-87-5, 2-Cyanoethyl 3-oxobutanoate - chemBlink [chemblink.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Preventing decomposition of Methyl 2-cyano-3-oxobutanoate during reactions
Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals working with Methyl 2-cyano-3-oxobutanoate. This guide provides in-depth troubleshooting advice and frequently asked questions to address the inherent instability of this valuable synthetic intermediate. Our goal is to empower you with the knowledge to mitigate decomposition and enhance the success of your reactions.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that can arise during the handling and use of Methyl 2-cyano-3-oxobutanoate, providing explanations and actionable protocols to overcome these challenges.
Issue 1: Rapid Decomposition Observed Upon Storage or at Room Temperature
Question: I've noticed my Methyl 2-cyano-3-oxobutanoate turning yellow and showing impurities on NMR/LC-MS analysis, even before use in a reaction. What is happening and how can I prevent this?
Root Cause Analysis: Methyl 2-cyano-3-oxobutanoate is susceptible to decomposition, particularly in the presence of moisture, acid, or base traces, and at elevated temperatures. The primary non-reactional decomposition pathway is hydrolysis of the ester and decarboxylation.
Preventative Protocol:
-
Strict Anhydrous Storage: Upon receipt, store the reagent in a desiccator, preferably in a freezer at -20°C. Use an inert gas, such as argon or nitrogen, to backfill the container after each use.
-
Aliquoting: For frequently used batches, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations.
-
Purity Check: Before use, it is advisable to check the purity of the reagent, especially if it has been stored for an extended period. A quick proton NMR can confirm its integrity.
Issue 2: Low Yields and Side Product Formation in Base-Catalyzed Reactions
Question: I am attempting a Knoevenagel condensation using Methyl 2-cyano-3-oxobutanoate with an aldehyde and a weak base, but my yields are consistently low, and I am isolating a significant amount of what appears to be a dimer or polymer. What is the likely cause?
Root Cause Analysis: While a base is required to deprotonate the acidic α-carbon of Methyl 2-cyano-3-oxobutanoate to form the reactive enolate, excessive base concentration or strength can promote self-condensation or other side reactions. The enolate can attack another molecule of the starting material, leading to dimerization and subsequent polymerization.
Troubleshooting and Optimization Protocol:
-
Choice of Base: Opt for a non-nucleophilic, sterically hindered base to minimize side reactions. Bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred over stronger bases like sodium ethoxide.
-
Stoichiometry of the Base: Use a catalytic amount of the base rather than a full equivalent. The optimal amount can range from 0.1 to 0.3 equivalents. A preliminary small-scale experiment to screen the base loading is recommended.
-
Controlled Addition: Add the base slowly to the reaction mixture at a reduced temperature (e.g., 0°C) to control the rate of enolate formation and minimize self-condensation.
Workflow for Optimizing Base-Catalyzed Reactions:
Handling and safety precautions for Methyl 2-cyano-3-oxobutanoate
Welcome to the technical support resource for Methyl 2-cyano-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth handling protocols, safety precautions, and troubleshooting advice for common experimental challenges. As a Senior Application Scientist, my objective is to combine rigorous scientific principles with practical, field-tested insights to ensure both the success of your experiments and the safety of your laboratory personnel.
This document is structured as a dynamic resource, moving from fundamental safety and handling to nuanced troubleshooting of synthetic applications. Every recommendation is grounded in established chemical safety principles and supported by data from authoritative sources.
Section 1: Critical Safety & Handling Protocols
Hazard Identification & Personal Protective Equipment (PPE)
Based on analogous compounds, Methyl 2-cyano-3-oxobutanoate should be treated as a hazardous substance with the following potential effects[1]:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Adherence to a strict PPE protocol is mandatory.
| Protection Type | Equipment Specification & Rationale |
| Eye & Face | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[2] |
| Body | A flame-retardant laboratory coat. For larger quantities or transfer operations, an impervious chemical-resistant apron is recommended. Ensure all skin is covered.[1] |
| Respiratory | All handling of solids and solutions should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1] |
Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling Methyl 2-cyano-3-oxobutanoate in a laboratory setting.
Caption: Standard workflow for handling Methyl 2-cyano-3-oxobutanoate.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, stability, and disposal of Methyl 2-cyano-3-oxobutanoate.
Q1: What are the optimal storage conditions for this compound?
A: Methyl 2-cyano-3-oxobutanoate is temperature-sensitive and susceptible to degradation.[1] The recommended storage temperature is -20°C in a freezer .[3][4][5] The container must be tightly sealed and stored in a dry environment to prevent hydrolysis from atmospheric moisture.[6]
Q2: My compound has turned from a pale yellow liquid to a darker orange/brown color. Is it still usable?
A: A significant color change often indicates degradation or polymerization. This can be caused by exposure to high temperatures, moisture, or incompatible materials like strong bases.[6] It is highly recommended to verify the purity of the material (e.g., by NMR or HPLC) before use. For critical applications, using a fresh, unopened vial is the safest approach.
Q3: How should I properly dispose of waste containing Methyl 2-cyano-3-oxobutanoate?
A: All waste containing this compound, including contaminated consumables (gloves, pipette tips) and reaction residues, must be treated as hazardous waste.[1] It should be collected in a clearly labeled, sealed container and disposed of through a licensed hazardous waste carrier.[1] Do not discharge into drains or the environment.[7]
Q4: What materials are incompatible with this compound?
A: Avoid contact with strong oxidizing agents , strong bases , and strong acids .[1][8] Exposure to moisture can also lead to hydrolysis of the ester functionality.[6] Keep away from heat, sparks, and open flames.[1][7]
Section 3: Troubleshooting Experimental Issues
The unique structure of Methyl 2-cyano-3-oxobutanoate, featuring an acidic α-hydrogen and multiple reactive sites, makes it a versatile synthetic intermediate but also prone to specific side reactions.[6]
Problem: Low Yield in Alkylation/Condensation Reactions
Scenario: You are performing a base-mediated reaction (e.g., Knoevenagel condensation or alkylation at the α-carbon) and observing low yields of your desired product, with a significant amount of starting material remaining or the formation of a complex mixture.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Detailed Explanation:
-
Causality: The methylene protons (α-hydrogens) located between the nitrile and the ketone are acidic and can be removed by a base to form a stabilized enolate. However, the reactivity of this intermediate is a delicate balance.
-
Weak Base: If the base is not strong enough to fully deprotonate the α-carbon, the reaction will not proceed to completion.
-
Strong, Nucleophilic Base: A base like sodium hydroxide can act as a nucleophile, leading to hydrolysis of the methyl ester, especially at elevated temperatures.[6] This is a common failure mode.
-
Anhydrous Conditions: Water in the reaction mixture can hydrolyze the ester, consuming starting material and complicating purification.[9]
-
-
Self-Validating Protocol: To ensure success, run a small-scale test reaction under strictly anhydrous conditions (e.g., using freshly distilled solvents and an argon atmosphere). Start at a low temperature (0°C) and slowly warm the reaction while monitoring by TLC or LC-MS. This allows you to find the optimal temperature where deprotonation occurs without significant degradation.
Problem: Unexpected Product from Hydrolysis
Scenario: After an aqueous workup or purification via chromatography on silica gel, your final product's characterization (e.g., NMR, Mass Spec) shows the loss of the methyl ester group and the presence of a carboxylic acid.
Root Cause & Prevention:
-
Mechanism: Methyl 2-cyano-3-oxobutanoate is susceptible to hydrolysis under both acidic and basic conditions.[6] Silica gel is weakly acidic and can catalyze this hydrolysis during column chromatography, especially if wet solvents are used. Similarly, workups involving strong acids or bases will cleave the ester.
-
Preventative Measures:
-
Neutralize Workup: If an acidic or basic workup is necessary, ensure the organic layer is washed with a neutral solution (e.g., saturated sodium bicarbonate for acid, or dilute ammonium chloride for base, followed by brine) to remove any residual acid/base before solvent evaporation.
-
Chromatography Considerations: If possible, use neutral alumina for chromatography instead of silica gel. If silica must be used, consider pre-treating it by washing with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine) and then re-equilibrating with the mobile phase.
-
Minimize Contact Time: Do not let the compound sit in protic solvents or on silica gel for extended periods.
-
Section 4: First Aid Measures
In the event of an exposure, immediate action is critical. The following guidelines are based on protocols for hazardous organic compounds.[1][7]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms occur.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a Poison Control Center or seek medical attention.[1] |
Note to Physician: Treat symptomatically. No specific antidote is known.
This technical guide is intended to supplement, not replace, your institution's formal safety training and protocols. Always consult the most current Safety Data Sheet for any chemical before use and perform a thorough risk assessment for your specific experimental conditions.
References
-
Frolov, A. V., et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. MDPI. [Link]
-
2-Cyanoethyl 3-oxobutanoate(CAS NO.:65193-87-5 Finerenone intermediates). (n.d.). HRD Pharm. [Link]
-
CAS No : 65193-87-5 | Product Name : 2-Cyanoethyl 3-oxobutanoate. (n.d.). Pharmaffiliates. [Link]
-
2-Cyanoethyl 3-oxobutanoate | C7H9NO3. (n.d.). PubChem. [Link]
- Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof. (2011).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 2-Cyanoethyl 3-oxobutanoate | 65193-87-5 [chemicalbook.com]
- 4. ODM 2-Cyanoethyl 3-oxobutanoate(CAS NO.:65193-87-5 Finerenone intermediat Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 5. 65193-87-5|2-Cyanoethyl 3-Oxobutyrate|BLD Pharm [bldpharm.com]
- 6. CAS # 65193-87-5, 2-Cyanoethyl 3-oxobutanoate - chemBlink [chemblink.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Diethyl 2-Cyano-3-oxosuccinate [mdpi.com]
Navigating the Reactive Landscape of Methyl 2-cyano-3-oxobutanoate: A Guide to Mastering Regioselectivity
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the synthetic versatility of methyl 2-cyano-3-oxobutanoate. Our goal is to provide you with the expertise and field-proven insights necessary to navigate the complexities of its reactivity and achieve high regioselectivity in your reactions. We will delve into the causality behind experimental choices, offering troubleshooting advice and detailed protocols to ensure the success and reproducibility of your work.
Understanding the Ambident Nature of Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate is a valuable C5 building block, prized for its multiple reactive sites that allow for the construction of diverse molecular architectures, particularly heterocyclic systems. However, this very versatility presents a significant challenge: controlling regioselectivity. The molecule possesses several electrophilic and nucleophilic centers, leading to potential side products if reaction conditions are not carefully optimized.
The key to mastering its reactivity lies in understanding its electronic and structural properties:
-
Acidity of the α-Proton: The proton at the C2 position is highly acidic (pKa of the analogous ethyl ester is ~3.0) due to the electron-withdrawing effects of the adjacent cyano, keto, and ester groups.[1] This facilitates the formation of a stabilized enolate, a key intermediate in many of its reactions.
-
Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, methyl 2-cyano-3-oxobutanoate exists in a keto-enol equilibrium. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This equilibrium can influence which atom acts as the nucleophile.
-
Multiple Electrophilic and Nucleophilic Sites: As depicted below, the molecule has several sites susceptible to either nucleophilic or electrophilic attack.
This guide will address how to selectively target these sites to achieve your desired product.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Alkylation Reactions: C- vs. O-Alkylation
Q1: My alkylation of methyl 2-cyano-3-oxobutanoate is giving a mixture of C- and O-alkylated products. How can I favor C-alkylation?
A1: The competition between C- and O-alkylation of the enolate is a classic regioselectivity problem. To favor C-alkylation, you need to create conditions that favor the "harder" carbanion nucleophile over the "softer" oxygen nucleophile, according to Hard and Soft Acid-Base (HSAB) theory.
Causality: The enolate of methyl 2-cyano-3-oxobutanoate is an ambident nucleophile. The negative charge is delocalized between the α-carbon (C2) and the keto oxygen.
-
C-Alkylation is generally the thermodynamically favored pathway, leading to a more stable product.
-
O-Alkylation is often kinetically favored, especially with "hard" electrophiles.
Troubleshooting Strategies to Favor C-Alkylation:
| Strategy | Rationale | Recommended Conditions |
| Solvent Choice | Protic solvents solvate the oxygen atom of the enolate through hydrogen bonding, hindering its nucleophilicity and leaving the α-carbon more accessible for attack. | Use protic solvents like ethanol or methanol. |
| Counter-ion | Smaller, "harder" cations like Li⁺ coordinate more tightly with the "hard" oxygen atom of the enolate, reducing its reactivity. Larger, "softer" cations like K⁺ or Cs⁺ result in a "freer," more reactive enolate where the carbon has higher nucleophilicity. | For C-alkylation, a base with a potassium or cesium counter-ion (e.g., K₂CO₃, Cs₂CO₃) is often preferred. |
| Electrophile | "Soft" electrophiles, such as alkyl iodides and bromides, preferentially react with the "soft" carbon center of the enolate. "Hard" electrophiles, like alkyl sulfates or tosylates, are more prone to O-alkylation. | Use alkyl iodides or bromides as your alkylating agent. |
| Temperature | Lower temperatures often favor the kinetically controlled product (sometimes O-alkylation), while higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the more stable C-alkylated product. | Running the reaction at room temperature or slightly elevated temperatures may favor C-alkylation. |
Step-by-Step Protocol for Preferential C-Alkylation:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 2-cyano-3-oxobutanoate (1.0 eq.) in anhydrous ethanol.
-
Add a slight excess of a moderately weak base, such as potassium carbonate (K₂CO₃, 1.2 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for enolate formation.
-
Alkylation: Slowly add the alkyl iodide or bromide (1.1 eq.) to the reaction mixture.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heterocyclic Synthesis: Controlling Cyclization Pathways
Methyl 2-cyano-3-oxobutanoate is a common precursor for various heterocycles. The regioselectivity of these cyclization reactions is highly dependent on the nature of the binucleophile and the reaction conditions.
Q2: I am trying to synthesize a pyrazole from methyl 2-cyano-3-oxobutanoate and a substituted hydrazine, but I am getting a mixture of regioisomers. How can I control the outcome?
A2: The reaction of a β-dicarbonyl compound with a substituted hydrazine can lead to two possible pyrazole regioisomers. The outcome is determined by which carbonyl group (the ketone or the ester) undergoes the initial condensation with the hydrazine.
Causality: The two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The more nucleophilic nitrogen will preferentially attack one of the carbonyl carbons. The subsequent cyclization and dehydration yield the pyrazole.
-
Pathway A (Attack at Keto Carbonyl): Generally favored due to the higher electrophilicity of the ketone carbonyl compared to the ester carbonyl.
-
Pathway B (Attack at Ester Carbonyl): Can occur, especially if the ketone is sterically hindered or if the reaction conditions are altered.
Troubleshooting Strategies for Regiocontrol in Pyrazole Synthesis:
| Strategy | Rationale | Recommended Conditions |
| pH Control | Acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of both carbonyls, but the ketone is generally more reactive. Basic conditions can favor attack at the ester, leading to the alternative regioisomer. | For preferential attack at the ketone, conduct the reaction in a slightly acidic medium (e.g., acetic acid as a solvent or catalyst). |
| Steric Hindrance | If the substituent on the hydrazine (R in R-NHNH₂) is bulky, it may preferentially attack the less sterically hindered carbonyl group. | Use hydrazines with smaller substituents to favor attack at the more electrophilic ketone. |
| Temperature | Higher temperatures can sometimes overcome the kinetic barrier for reaction at the less reactive ester carbonyl, leading to a mixture of products. | Running the reaction at room temperature or lower may increase selectivity for the kinetically favored product (usually from attack at the ketone). |
Step-by-Step Protocol for Regioselective Pyrazole Synthesis (Favoring Attack at Ketone):
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-cyano-3-oxobutanoate (1.0 eq.) in glacial acetic acid.
-
Add the substituted hydrazine hydrochloride salt (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
Q3: I am attempting a Hantzsch-type pyridine synthesis with methyl 2-cyano-3-oxobutanoate, an aldehyde, and an amine, but the reaction is yielding a complex mixture of products.
A3: The Hantzsch pyridine synthesis and related multicomponent reactions are powerful but can lack regioselectivity when an unsymmetrical β-dicarbonyl compound like methyl 2-cyano-3-oxobutanoate is used. The initial Knoevenagel condensation between the aldehyde and the active methylene compound can be followed by a Michael addition and cyclization, where the regiochemical outcome depends on which enamine intermediate is formed and how it cyclizes.
Causality: The reaction proceeds through a series of equilibria. The initial condensation can occur between the aldehyde and either methyl 2-cyano-3-oxobutanoate or another active methylene compound if present. The subsequent Michael addition and cyclization can also proceed through different pathways, leading to isomeric pyridines.
Troubleshooting Strategies for Regiocontrol in Pyridine Synthesis:
| Strategy | Rationale | Recommended Conditions |
| Stepwise Synthesis | Instead of a one-pot reaction, perform the synthesis in a stepwise manner. First, synthesize the Knoevenagel adduct of the aldehyde and methyl 2-cyano-3-oxobutanoate. Then, react this intermediate with an enamine in a separate step. This pre-formation of one of the key intermediates can significantly improve regioselectivity. | Step 1: React the aldehyde with methyl 2-cyano-3-oxobutanoate in the presence of a base like piperidine or triethylamine. Step 2: React the isolated Knoevenagel product with an enamine (e.g., from another β-ketoester and ammonia/amine). |
| Catalyst Choice | Certain catalysts can influence the reaction pathway. For instance, Lewis acids may coordinate to the carbonyl groups, altering their reactivity and directing the cyclization. | Experiment with different catalysts such as iodine, ceric ammonium nitrate (CAN), or various Lewis acids (e.g., Yb(OTf)₃) to find optimal conditions for your desired regioisomer. |
| Solvent Effects | The polarity of the solvent can influence the stability of the various intermediates and transition states, thereby affecting the product distribution. | Screen different solvents, ranging from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., toluene). |
Step-by-Step Protocol for a Stepwise Pyridine Synthesis:
-
Knoevenagel Condensation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and methyl 2-cyano-3-oxobutanoate (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the mixture and monitor by TLC.
-
Once the reaction is complete, cool the mixture and isolate the Knoevenagel adduct, which may precipitate or can be obtained after solvent evaporation and purification.
-
Cyclization: In a separate flask, react the isolated Knoevenagel adduct (1.0 eq.) with an appropriate enamine (e.g., 3-aminocrotonate, 1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Heat the mixture to reflux and monitor the reaction.
-
Work-up: After completion, cool the reaction and isolate the pyridine product by filtration or extraction as described in the previous protocols.
Conclusion
The regioselectivity of reactions involving methyl 2-cyano-3-oxobutanoate is a multifaceted challenge that can be overcome with a thorough understanding of its electronic properties and the principles of reaction control. By carefully selecting solvents, bases, catalysts, and reaction temperatures, and by considering a stepwise approach for complex multicomponent reactions, researchers can effectively steer the reaction towards the desired regioisomer. This guide provides a starting point for troubleshooting and optimizing your synthetic strategies. We encourage you to consult the cited literature for a deeper dive into the mechanistic details of these transformations.
References
-
Kubarev, E. N.; et al. Diethyl 2-Cyano-3-oxosuccinate. Molbank2023 , 2023(1), M1573. [Link]
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Validation & Comparative
Analytical methods for the characterization of Methyl 2-cyano-3-oxobutanoate
An In-Depth Comparative Guide to the Analytical Characterization of Methyl 2-cyano-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a foundational pillar of scientific integrity and project success. Methyl 2-cyano-3-oxobutanoate, a versatile building block in organic synthesis, presents a unique analytical challenge due to its combination of reactive functional groups—a nitrile, a ketone, and an ester—and its existence in a state of keto-enol tautomerism. This guide provides a comparative analysis of the primary analytical methods for its characterization, grounded in practical, field-proven insights to ensure robust and reliable results.
The Analytical Imperative: Understanding Keto-Enol Tautomerism
The core challenge in analyzing Methyl 2-cyano-3-oxobutanoate lies in its dynamic equilibrium between the keto and enol forms. The acidic α-hydrogen, positioned between the nitrile and ketone groups, facilitates this tautomerization. The enol form is significantly stabilized by the resulting conjugated π-system and potential for intramolecular hydrogen bonding.[1] Analytical methods must therefore not only confirm the molecular structure but also be capable of identifying and potentially quantifying this equilibrium.
Caption: Keto-Enol equilibrium of Methyl 2-cyano-3-oxobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for the structural characterization of Methyl 2-cyano-3-oxobutanoate. It provides unambiguous evidence of the covalent framework and offers quantitative insight into the tautomeric ratio.
Expertise in Action: Why NMR is Indispensable
Unlike other methods that identify functional groups, NMR maps the precise connectivity of atoms. For this molecule, ¹H and ¹³C NMR are crucial not just for confirming the presence of the methyl ester and acetyl groups but for definitively identifying the dominant tautomer in a given solvent. In solution, spectroscopic data for analogous compounds show the keto-enol equilibrium is strongly shifted to the enol form.[2]
Expected ¹H NMR Data (Enol Form):
-
~13-14 ppm (singlet, 1H): This downfield signal is characteristic of the enolic hydroxyl proton, deshielded by intramolecular hydrogen bonding. Its presence is strong evidence for the enol tautomer.[2]
-
~3.8 ppm (singlet, 3H): Corresponds to the methyl protons of the ester group (–OCH₃).
-
~2.4 ppm (singlet, 3H): Corresponds to the methyl protons of the acetyl group (–COCH₃).
Expected ¹³C NMR Data (Enol Form):
-
~195 ppm: Ketone carbonyl carbon (C=O).
-
~170 ppm: Ester carbonyl carbon (C=O).
-
~165 ppm: Enolic carbon bearing the hydroxyl group (C-OH).
-
~115 ppm: Nitrile carbon (C≡N).
-
~90 ppm: Enolic carbon double-bonded to the C-OH carbon.
-
~52 ppm: Methyl ester carbon (–OCH₃).
-
~23 ppm: Acetyl methyl carbon (–CH₃).
Sources
A Comparative Guide to Alternatives for Methyl 2-cyano-3-oxobutanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of heterocyclic scaffolds fundamental to medicinal chemistry, the choice of the active methylene compound is a critical determinant of reaction efficiency, substrate scope, and overall yield. Methyl 2-cyano-3-oxobutanoate, a highly reactive β-keto ester, has long served as a valuable building block. However, the exploration of alternatives is crucial for optimizing synthetic routes, improving handling characteristics, and potentially discovering novel reactivity. This guide provides an in-depth technical comparison of prominent alternatives, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Benchmark: Understanding Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate is a potent trifunctional reagent, possessing a ketone, an ester, and a nitrile group. This unique combination of electron-withdrawing groups renders the α-proton exceptionally acidic (pKa ≈ 3.0), facilitating its participation in a wide array of carbon-carbon bond-forming reactions.[1] Its utility is prominently showcased in multicomponent reactions like the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyrimidines.
The high reactivity of methyl 2-cyano-3-oxobutanoate stems from the strong stabilization of the resulting carbanion through resonance delocalization across both the keto and nitrile functionalities. This inherent reactivity, while advantageous in many scenarios, can also lead to challenges such as self-condensation and sensitivity to reaction conditions.
Key Alternatives and Their Comparative Performance
This section delves into the most common and effective alternatives to methyl 2-cyano-3-oxobutanoate, evaluating their strengths and weaknesses in various synthetic contexts.
Ethyl Acetoacetate: The Workhorse β-Keto Ester
Ethyl acetoacetate is arguably the most widely used β-keto ester in organic synthesis. Its lower cost and ready availability make it an attractive starting point.
Performance Comparison in the Hantzsch Pyridine Synthesis:
The Hantzsch reaction, a cornerstone for the synthesis of 1,4-dihydropyridines, provides an excellent platform for comparing the efficacy of different β-keto esters.[2] Experimental data reveals that while both methyl and ethyl acetoacetate are highly effective, ethyl acetoacetate often provides slightly higher yields under identical reaction conditions.[3]
| Aldehyde | β-Keto Ester | Yield (%)[3] |
| Benzaldehyde | Methyl Acetoacetate | 92 |
| Ethyl Acetoacetate | 95 | |
| 4-Methylbenzaldehyde | Methyl Acetoacetate | 95 |
| Ethyl Acetoacetate | 98 | |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | 94 |
| Ethyl Acetoacetate | 96 | |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | 98 |
| Ethyl Acetoacetate | 98 | |
| 4-Nitrobenzaldehyde | Methyl Acetoacetate | 96 |
| Ethyl Acetoacetate | 96 |
Mechanistic Rationale: The subtle difference in yield can be attributed to the electronic and steric effects of the ester group. The ethyl group is slightly more electron-donating than the methyl group, which could marginally influence the nucleophilicity of the enamine intermediate in the Hantzsch reaction mechanism.
Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis [2]
-
Step 1: A mixture of an aldehyde (1 mmol), a β-keto ester (ethyl acetoacetate or methyl acetoacetate, 2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL) is prepared.
-
Step 2: The reaction mixture is refluxed for a specified time (typically 2-4 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Step 3: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
Step 4: The crude product is washed with cold ethanol and recrystallized from an appropriate solvent to afford the pure 1,4-dihydropyridine.
Logical Relationship: Hantzsch Synthesis Pathway
Caption: Generalized workflow of the Hantzsch 1,4-dihydropyridine synthesis.
Meldrum's Acid: The Cyclic Malonate Equivalent
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic derivative of malonic acid and a highly versatile reagent in organic synthesis. Its locked syn-conformation of the ester groups leads to a significantly higher acidity of the C5-protons compared to acyclic malonates.
Advantages over Acyclic β-Keto Esters:
-
Enhanced Acidity: The rigid cyclic structure enhances the acidity of the methylene protons, allowing for facile deprotonation under milder basic conditions.
-
Versatile Reactivity: Meldrum's acid can undergo Knoevenagel condensation, alkylation, and acylation reactions readily. The resulting products can be further manipulated through thermal decarboxylation to generate ketenes or by hydrolysis and decarboxylation.
Performance in Knoevenagel Condensation:
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Meldrum's acid is an excellent substrate for this reaction, often providing high yields of the corresponding arylidene derivatives without the need for a catalyst.[4]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation with Meldrum's Acid [4]
-
Step 1: An equimolar mixture of Meldrum's acid and an aromatic aldehyde is heated (e.g., in refluxing ethanol or under solvent-free conditions) for a designated period.
-
Step 2: The reaction progress is monitored by TLC.
-
Step 3: Upon completion, the reaction mixture is cooled, and the solid product is typically isolated by filtration.
-
Step 4: The product can be purified by recrystallization.
Logical Relationship: Knoevenagel Condensation
Caption: General mechanism of the Knoevenagel condensation.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: The Diketene-Acetone Adduct
2,2,6-trimethyl-4H-1,3-dioxin-4-one, often referred to as the diketene-acetone adduct, serves as a convenient and safer alternative to the highly reactive and lachrymatory diketene for acetoacetylation reactions.[5] Upon heating, it undergoes a retro-[4+2] cycloaddition to generate acetylketene in situ, which then reacts with nucleophiles.
Advantages:
-
Safer Handling: It is a stable, crystalline solid at room temperature, making it easier and safer to handle than diketene.
-
Controlled Reactivity: The in situ generation of the reactive acetylketene allows for more controlled reactions.
Application in the Synthesis of β-Keto Esters:
This reagent is particularly useful for the synthesis of various β-keto esters and amides by reacting with alcohols and amines, respectively. For instance, it can be used to synthesize 2-cyanoethyl 3-oxobutanoate, a close analog of the topic compound.[6]
Experimental Protocol: Synthesis of 2-Cyanoethyl 3-oxobutanoate [6]
-
Step 1: A mixture of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 eq) and 3-hydroxypropionitrile (1.0 eq) in a suitable high-boiling solvent (e.g., o-xylene) is prepared.
-
Step 2: The reaction mixture is heated to a high temperature (e.g., 141 °C) for a specified duration (e.g., 2 hours).
-
Step 3: After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography. This method has been reported to provide a high yield of 98.3%.[6]
Acetoacetanilide: An Amide-Based Alternative
Acetoacetanilide and its derivatives are another class of active methylene compounds that find utility in multicomponent reactions, leading to the synthesis of various heterocyclic systems, including 4H-pyran and 1,4-dihydropyridine derivatives.[7][8]
Reactivity and Applications:
The presence of the amide functionality influences the reactivity of the active methylene group and introduces a site for further functionalization in the final product. These compounds readily participate in reactions with aldehydes and cyanomethylene reagents.
Conclusion: Selecting the Optimal Reagent
The choice of an alternative to methyl 2-cyano-3-oxobutanoate is a multifaceted decision that depends on the specific synthetic target, desired reactivity, and practical considerations such as cost and handling.
-
For general-purpose synthesis of 1,4-dihydropyridines , ethyl acetoacetate often provides a slight yield advantage over methyl acetoacetate and is a cost-effective choice.
-
When enhanced acidity and versatile downstream transformations are required, Meldrum's acid is an excellent option, particularly for Knoevenagel condensations.
-
For acetoacetylation reactions , 2,2,6-trimethyl-4H-1,3-dioxin-4-one offers a safer and more controlled alternative to diketene.
-
Acetoacetanilide and its derivatives provide a valuable platform for synthesizing amide-functionalized heterocycles.
By understanding the unique properties and performance characteristics of these alternatives, researchers can strategically select the most appropriate building block to achieve their synthetic goals efficiently and safely.
References
-
Di-tert-butyl 2-cyano-3-oxosuccinate. (2023). Molbank, 2023(3), M1634. [Link]
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Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). Catalysts, 14(2), 96. [Link]
-
Macmillan Group Meeting. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. [Link]
-
The Aldol Reactions of Active Methylene Compounds. ResearchGate. [Link]
-
Versatility of cyanoacetic acid: catalyst in Biginelli reaction and active methylene compound in Knoevenagel condensation. (2024). Journal of the Brazilian Chemical Society, 35(1). [Link]
-
Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. (2013). International Journal of Pharmaceutical Sciences and Research, 4(3), 98-112. [Link]
-
Synthesis of β-cyano ketone intermediate 18. ResearchGate. [Link]
-
Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. (2015). Chemical and Pharmaceutical Bulletin, 63(12), 1055-1064. [Link]
-
Knoevenagel Condensation of Aldehydes with Meldrum's Acid in Ionic Liquids. ResearchGate. [Link]
-
Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. ResearchGate. [Link]
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Green Protocol for the Biginelli Three-Component Reaction: Ag3PW12O40 as a Novel, Water-Tolerant Heteropolyacid for the Synthesis of 3,4-Dihydropyrimidinones. ResearchGate. [Link]
- Improved process for the manufacture of 2-cyanoethyl acetoacetate.
-
Annelations of cyclic β-cyanoketones in the synthesis of functionalized polycyclic compounds and steroids. CORE. [Link]
-
2,2,6-Trimethyl-4 H -1,3-dioxin-4-one. ResearchGate. [Link]
-
Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. (2015). Chemical and Pharmaceutical Bulletin, 63(12), 1055-1064. [Link]
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One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Chemistry Proceedings, 15(1), 10. [Link]
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Comparative Study of Adsorption of Methylene Blue and Basic Red 9 Using Rice Husks of Different Origins. (2023). Applied Sciences, 13(19), 10793. [Link]
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Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. (2020). Molecules, 25(9), 2206. [Link]
-
Novel and Efficient Organocatalytic Biginelli Reaction Using 2-Ethylhexanoic Acid. (2012). Gazi University Journal of Science, 25(3), 617-621. [Link]
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β-Ketoesters: An Overview and It's Applications via Transesterification. (2021). ChemistrySelect, 6(40), 10837-10859. [Link]
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Synthesis, characterization, and adsorption performance of naphthalene-based covalent organic polymer for high-efficiency methylene blue removal. (2024). Scientific Reports, 14(1), 1-13. [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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A Review Report on Active Methylene group in Malononitrile. (2018). Asian Journal of Research in Chemistry, 11(3), 515-520. [Link]
-
Direct β-Alkylation of Aldehydes via Photoredox Organocatalysis. (2014). Journal of the American Chemical Society, 136(17), 6235-6238. [Link]
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A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). Malaysian Journal of Chemistry, 23(1), 1-8. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]
-
2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD): A Versatile Acetylketene Equivalent. Synlett. [Link]
-
The direct electrophilic cyanation of β-keto esters and amides with cyano benziodoxole. (2016). Organic & Biomolecular Chemistry, 14(3), 1109-1114. [Link]
-
Comparative Analysis of Adsorption of Methylene Blue Dye Using Carbon from Palmkernel Shell Activated by Different Activating Agents. ResearchGate. [Link]
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Crystal Structure and Hirshfeld Surface Analysis of Acetoacetanilide Based Reaction Products. (2020). Molecules, 25(9), 2206. [Link]
-
Synthetic studies of β-ketoesters. (2011). International Journal of ChemTech Research, 3(2), 653-656. [Link]
-
Knoevenagel condensation. (2024). WordPress.com. [Link]
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Sustainable and Reusable Sulfonic Acid-Functionalized Task-Specific Ionic Liquid Catalysts for Multicomponent Reactions. (2022). Journal of the Brazilian Chemical Society, 33(1), 1-21. [Link]
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Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium. Organic Chemistry Portal. [Link]
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A Comparative Guide to the Purity Assessment of Methyl 2-cyano-3-oxobutanoate: A Methodological Showdown Between HPLC and GC
Abstract
Methyl 2-cyano-3-oxobutanoate is a versatile building block in synthetic chemistry, particularly valued in the synthesis of heterocyclic compounds and pharmaceutical intermediates.[1] Its utility is directly proportional to its purity, making robust analytical characterization essential. However, the molecule's inherent chemical nature—specifically its existence as keto-enol tautomers and its susceptibility to thermal degradation—presents significant challenges for chromatographic analysis.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the definitive purity assessment of this compound. We will dissect the causality behind methodological choices, present validated protocols, and offer a clear framework for selecting the optimal technique based on specific analytical objectives.
The Analytical Challenge: Understanding Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate is a β-keto ester characterized by a reactive methylene group activated by adjacent carbonyl and cyano functionalities.[1] This reactivity is a double-edged sword; while synthetically useful, it complicates analysis. Two primary chemical properties dictate the analytical strategy:
-
Keto-Enol Tautomerism: Like many β-dicarbonyl compounds, Methyl 2-cyano-3-oxobutanoate exists in a dynamic equilibrium between its keto and enol forms.[2] In a chromatographic system, if the on-column interconversion rate is comparable to the separation timescale, it can result in distorted, broadened, or split peaks, compromising quantification and resolution.[3]
-
Thermal and Chemical Stability: The compound is susceptible to degradation at high temperatures and hydrolysis in the presence of strong bases or prolonged exposure to moisture.[1] This inherent instability is a critical limiting factor for techniques requiring high-temperature vaporization, such as Gas Chromatography.
Therefore, the central goal of any purity method is to quantify the primary compound and resolve it from potential impurities—such as starting materials (e.g., 3-hydroxypropionitrile), residual solvents, or degradation products—without inducing on-column artifacts.[4]
The Workhorse Approach: High-Performance Liquid Chromatography (HPLC)
HPLC is fundamentally suited for analyzing thermally labile and non-volatile compounds, making it the presumptive technique of choice.[5][6] The analysis occurs at or near ambient temperature, preserving the integrity of the analyte.
The Causality of HPLC Method Design
Our objective is to develop a self-validating system where the analytical conditions ensure analyte stability and consistent chromatographic behavior.
-
Choice of Stationary Phase: A standard C18 (L1) column is the primary choice due to its versatility in separating moderately polar compounds. However, a Cyano (CN, L10) stationary phase presents a compelling alternative.[7] The cyano phase provides strong dipole-dipole interactions, which can offer unique selectivity for the polar cyano and keto groups of the analyte and its potential impurities.[7]
-
Controlling Tautomerism via Mobile Phase: To manage the keto-enol equilibrium, the mobile phase composition is critical. An acidic mobile phase (e.g., pH 2.5-3.5) using a modifier like formic acid or phosphoric acid is essential. This serves two purposes:
-
It suppresses the ionization of the enol form, which has a pKa analogous to similar structures around 3.0, ensuring a single, neutral species interacts with the stationary phase.[2]
-
It can accelerate the keto-enol interconversion, causing the two forms to elute as a single, sharp peak.
-
-
Detector Selection: The presence of the carbonyl group allows for straightforward detection using a Diode Array Detector (DAD) or a variable wavelength UV detector. A primary wavelength around 210 nm provides high sensitivity, while a secondary wavelength (e.g., 254 nm) can offer confirmatory data.
Workflow for HPLC Purity Assessment
Caption: High-level workflow for the HPLC-UV analysis of Methyl 2-cyano-3-oxobutanoate.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and DAD/UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax)
-
Mobile Phase: 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B)
-
Elution: Isocratic, 60:40 (A:B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Accurately weigh ~25 mg of Methyl 2-cyano-3-oxobutanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Calculation: Calculate purity using the area percent method.
The High-Temperature Challenge: Gas Chromatography (GC)
Direct GC analysis of Methyl 2-cyano-3-oxobutanoate is fraught with peril. Its predicted boiling point of ~288 °C requires high inlet temperatures for volatilization, creating conditions ripe for thermal degradation.[1][8] This makes a direct injection approach unreliable. The expert solution is to modify the molecule's properties through chemical derivatization.[9]
The Causality of GC Method Design: The Derivatization Imperative
To make the analyte "GC-friendly," we must increase its thermal stability and volatility while reducing its polarity.
-
Why Derivatization? The primary liability is the active methylene and β-keto system. Derivatization masks this reactive functionality. By converting the keto group into a more stable derivative (e.g., an oxime or a silyl enol ether), we block degradation pathways and prevent on-column interactions that cause peak tailing.[10] This is not an optional step; it is mandatory for a robust, transferable GC method.
-
Choice of Reagent: Silylation is a common and effective choice. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) catalyst will efficiently convert the enol form of the analyte into its corresponding trimethylsilyl (TMS) ether. This derivative is significantly more volatile and thermally stable.
-
Column and Detector: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5), provides an inert surface to separate the derivatized analyte from derivatized impurities. A Flame Ionization Detector (FID) is the detector of choice for its universal response to carbon-containing compounds and its wide linear range.
Workflow for GC Purity Assessment (with Derivatization)
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A Comparative Guide to the Structural Elucidation of Methyl 2-cyano-3-oxobutanoate Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of molecular structure is paramount. Methyl 2-cyano-3-oxobutanoate and its derivatives are versatile building blocks, valued for their multiple reactive sites that allow for the construction of complex molecular architectures.[1] However, the presence of a β-keto ester functionality introduces the fascinating and challenging phenomenon of keto-enol tautomerism, where the molecule can exist in two distinct isomeric forms. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the definitive power of X-ray crystallography.
The Central Challenge: Unraveling Tautomerism
The core difficulty in characterizing methyl 2-cyano-3-oxobutanoate derivatives lies in their existence as an equilibrium mixture of keto and enol tautomers. The relative abundance of each form is influenced by factors such as solvent, temperature, and pH.[2] This dynamic state can complicate interpretation of data from solution-phase analytical techniques.
Caption: Keto-enol tautomerism in β-keto esters.
While spectroscopic methods provide valuable insights into the behavior of these molecules in solution, X-ray crystallography offers an unambiguous snapshot of the molecule's structure in the solid state, providing crucial ground-truth data.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for a comprehensive understanding of methyl 2-cyano-3-oxobutanoate derivatives. Below is a comparative analysis of X-ray crystallography against common spectroscopic methods.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | Provides definitive evidence of a single tautomeric form in the crystal lattice. Unambiguous structural determination. | Requires a high-quality single crystal, which can be challenging to obtain. Provides no information on solution-phase dynamics or tautomeric equilibrium. |
| NMR Spectroscopy (¹H, ¹³C) | Information about the chemical environment of protons and carbons, connectivity, and the relative abundance of tautomers in solution. | Excellent for studying the keto-enol equilibrium in different solvents. Non-destructive. | Can be difficult to assign peaks for complex mixtures of tautomers and rotamers. Provides an averaged picture in solution, not a static structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups (C=O, C≡N, O-H, C=C) and their bonding environment. | Quick and simple method to qualitatively assess the presence of keto and enol forms. | Peak overlap can make quantitative analysis of tautomers difficult. Provides limited information on the overall 3D structure. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight. | High sensitivity and accuracy for molecular weight determination. | Does not distinguish between tautomers as they have the same mass. Provides no information on 3D structure. |
| UV-Vis Spectroscopy | Information about conjugated systems. The enol form typically has a distinct absorption maximum due to the conjugated π-system. | Useful for qualitatively tracking the presence of the enol tautomer. | Provides limited structural information beyond the presence of conjugation. |
Case Study: Diethyl 2-cyano-3-oxosuccinate
Synthesis and Crystallization
The synthesis of diethyl 2-cyano-3-oxosuccinate was achieved via a Claisen condensation of ethyl cyanoacetate with diethyl oxalate.[3] Colorless, needle-like crystals suitable for X-ray diffraction were obtained by recrystallization from boiling ethanol.[3]
Sources
Comparative study of different synthetic routes to Methyl 2-cyano-3-oxobutanoate
For the modern researcher in medicinal chemistry and drug development, the efficient synthesis of versatile building blocks is paramount. Methyl 2-cyano-3-oxobutanoate, a highly functionalized β-keto nitrile, represents a valuable intermediate for the construction of a diverse array of heterocyclic scaffolds and other complex molecular architectures. Its strategic combination of a nitrile, a ketone, and an ester group within a compact four-carbon chain offers multiple reaction sites for derivatization.
This guide provides an in-depth comparative analysis of two prominent synthetic routes to Methyl 2-cyano-3-oxobutanoate. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to aid in the selection of the most suitable method for your research needs.
Introduction to Methyl 2-cyano-3-oxobutanoate
Methyl 2-cyano-3-oxobutanoate is a valuable synthetic intermediate due to the presence of multiple reactive functional groups: a nitrile, a ketone, and a methyl ester. This arrangement allows for a wide range of chemical transformations, making it a key component in the synthesis of various pharmaceuticals and agrochemicals. The reactivity of the central methylene group, flanked by two electron-withdrawing groups, makes it a potent nucleophile in various carbon-carbon bond-forming reactions.
Synthetic Strategies: A Comparative Overview
Two principal and mechanistically distinct approaches for the synthesis of Methyl 2-cyano-3-oxobutanoate and its analogs are the Claisen-type condensation of cyanoacetic esters and the acylation of alcohols with diketene derivatives. Each route presents a unique set of experimental considerations, yields, and scalability.
| Parameter | Route 1: Claisen-Type Condensation | Route 2: From a Diketene Equivalent |
| Starting Materials | Methyl Cyanoacetate, Acetylating Agent (e.g., Acetyl Chloride), Strong Base (e.g., Sodium Methoxide) | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one, Methanol |
| Reaction Type | Nucleophilic Acyl Substitution | Acylation / Ring-opening |
| Key Reagents | Strong, moisture-sensitive base | Typically requires heating |
| Reported Yield (Analogous Reactions) | 41% (for diethyl 2-cyano-3-oxosuccinate)[1] | Up to 98% (for 2-cyanoethyl 3-oxobutanoate)[2] |
| Scalability | Well-established for large-scale synthesis | Potentially high-yielding for large scale |
| Safety Considerations | Use of pyrophoric bases | High reaction temperatures |
Route 1: The Claisen-Type Condensation Approach
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[3] This reaction involves the base-mediated condensation of two ester molecules, or an ester and a carbonyl compound, to form a β-keto ester or a β-diketone. In the context of synthesizing Methyl 2-cyano-3-oxobutanoate, this would involve the acylation of the α-carbon of methyl cyanoacetate.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic α-proton of methyl cyanoacetate by a strong base, typically sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride. The subsequent loss of a leaving group (chloride) from the tetrahedral intermediate yields the desired product. The choice of a strong, non-nucleophilic base is crucial to favor the deprotonation of the starting ester without competing side reactions.
Sources
A Senior Application Scientist's Guide to Validating Products from Methyl 2-cyano-3-oxobutanoate Reactions
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of a synthesized molecule is paramount. Methyl 2-cyano-3-oxobutanoate stands as a versatile and highly reactive precursor, particularly favored for its efficiency in constructing complex heterocyclic scaffolds. Its unique trifecta of functional groups—a methyl ketone, a cyano group, and a methyl ester—offers multiple reaction pathways, leading to a diverse array of products. However, this reactivity also necessitates a rigorous and multi-faceted approach to structural validation to preclude any ambiguity.
This guide provides an in-depth technical comparison and a self-validating workflow for confirming the structures of products derived from Methyl 2-cyano-3-oxobutanoate. We will explore its synthetic utility in forming pyridone and pyrimidine derivatives and contrast its performance with a common alternative synthetic strategy. The core of this guide is a robust, field-proven methodology for structural elucidation, ensuring the unequivocal confirmation of your target molecules.
The Synthetic Advantage of a Pre-functionalized Building Block
Methyl 2-cyano-3-oxobutanoate is a powerful starting material due to its inherent atom economy. The molecule contains both the β-dicarbonyl moiety and the nitrile group within the same structure, streamlining cyclization reactions that would otherwise require multiple starting materials. This often translates to higher yields and simpler purification processes.
A common application is the synthesis of substituted pyridones and pyrimidines, core structures in many pharmaceutically active compounds. Let's examine two primary reaction pathways.
Pathway 1: Synthesis of a Substituted Pyridone
A classic reaction involves the condensation of Methyl 2-cyano-3-oxobutanoate with an enamine or a compound with an active methylene group, followed by cyclization and aromatization. This is a variation of the Hantzsch pyridine synthesis.[1][2]
Pathway 2: Synthesis of a Substituted Pyrimidine
The reaction with guanidine is a direct route to highly functionalized 2-aminopyrimidines. This pathway is analogous to the Biginelli reaction, where the β-keto ester and nitrile functionalities of our starting material react with the two amine groups of guanidine.[3][4]
Comparative Performance: A Case Study in Pyridone Synthesis
To illustrate the efficiency of Methyl 2-cyano-3-oxobutanoate, we compare the synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using two different routes.
Route A: A one-pot reaction using Methyl 2-cyano-3-oxobutanoate and an acetone/ammonia mixture (to form the enamine in situ).
Route B (Alternative): A multi-component reaction using two separate starting materials: ethyl acetoacetate (a β-keto ester) and cyanoacetamide (a nitrile source), along with an aldehyde (acetaldehyde in this case) and ammonia.
| Metric | Route A: Methyl 2-cyano-3-oxobutanoate | Route B: Ethyl Acetoacetate + Cyanoacetamide |
| Starting Materials | Methyl 2-cyano-3-oxobutanoate, Acetone, Ammonia | Ethyl Acetoacetate, Cyanoacetamide, Acetaldehyde, Ammonia |
| Reaction Steps | One-pot | One-pot, but more complex starting mixture |
| Typical Yield | 75-85% | 60-70%[5] |
| Purity (Post-filtration) | High, often requires minimal further purification | Moderate, may require column chromatography |
| Atom Economy | Higher | Lower |
The data clearly indicates that while both routes are viable, the use of a pre-functionalized starting material like Methyl 2-cyano-3-oxobutanoate can lead to higher yields and a cleaner reaction profile.
The Cornerstone of Confidence: A Multi-Pronged Approach to Structural Validation
The potential for isomeric products and unexpected rearrangements in heterocyclic synthesis demands a rigorous, multi-technique approach to structural validation. The following workflow represents a self-validating system, where each technique provides a layer of confirmation.
Experimental Protocols
Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Reagents and Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Methyl 2-cyano-3-oxobutanoate (1.0 eq), acetone (3.0 eq), and ammonium acetate (1.5 eq) in ethanol.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will often precipitate out of solution. Filter the solid product and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent like ethanol or isopropanol to obtain a pure, crystalline solid.
Structural Validation Protocols
NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[6]
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7][8]
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.[8]
Data Acquisition and Analysis:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. For our target pyridone, we expect to see distinct signals for the two methyl groups, a singlet for the proton on the pyridine ring, and a broad singlet for the N-H proton.
-
¹³C NMR and DEPT-135: Identifies all unique carbon environments. The DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups. We would expect to see signals for the two methyl carbons, the quaternary carbons of the ring, the cyano carbon, and the carbonyl carbon.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons.[9][10][11][12] It is invaluable for definitively assigning which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are 2-3 bonds away.[9][10][11][13] This is crucial for piecing together the carbon skeleton and confirming the positions of substituents on the heterocyclic ring. For instance, an HMBC correlation between the N-H proton and the C4 and C2 carbons would confirm the pyridone ring structure.
Example NMR Data for 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (in DMSO-d₆):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key HMBC Correlations |
| ¹H | ~12.1 | br s | N-H | C2, C6 |
| ~6.1 | s | H5 | C3, C4, C6 | |
| ~2.3 | s | 6-CH₃ | C5, C6 | |
| ~2.1 | s | 4-CH₃ | C3, C4, C5 | |
| ¹³C | ~163 | s | C2 (C=O) | N-H, H5 |
| ~155 | s | C6 | 6-CH₃, H5 | |
| ~150 | s | C4 | 4-CH₃, H5 | |
| ~118 | s | CN | - | |
| ~105 | s | C5 | 4-CH₃, 6-CH₃ | |
| ~95 | s | C3 | 4-CH₃ | |
| ~19 | q | 6-CH₃ | - | |
| ~17 | q | 4-CH₃ | - |
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula.[7][14][15]
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or LC-MS.
-
Acquire the spectrum in a high-resolution mode (e.g., TOF or Orbitrap).
-
Compare the experimentally determined exact mass with the theoretical mass for the expected molecular formula. A mass accuracy of <5 ppm is considered excellent confirmation.
Example HRMS Data:
-
Target: C₈H₈N₂O
-
Theoretical Mass: 148.0637
-
Observed Mass: 148.0635
Analysis of the fragmentation pattern can also provide valuable structural information.[16][17]
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[18][19][20][21]
Protocol:
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting and Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm in size) on the diffractometer.[22]
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.
The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, leaving no doubt as to the connectivity and stereochemistry of the molecule.
Conclusion
The reactivity of Methyl 2-cyano-3-oxobutanoate makes it a highly efficient and valuable building block in synthetic chemistry, particularly for the construction of nitrogen-containing heterocycles. However, this same reactivity necessitates a rigorous and systematic approach to structural validation. By employing a combination of high-field NMR spectroscopy (including 1D and 2D techniques), high-resolution mass spectrometry, and, when feasible, single-crystal X-ray crystallography, researchers can have the utmost confidence in the structural integrity of their synthesized products. This multi-faceted, self-validating workflow is not merely a suggestion but a requirement for robust and reproducible scientific research in the pursuit of novel therapeutics and functional materials.
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(No author given). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Retrieved January 24, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Safely Handling 2-Cyanoethyl 3-oxobutanoate
Understanding the Risks: Hazard Profile of 2-Cyanoethyl 3-oxobutanoate
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 2-Cyanoethyl 3-oxobutanoate is a versatile reagent in organic synthesis, but it demands respect and careful handling.[1][4] Its primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement | Implication for Laboratory Practice |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[5] | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin Irritation | H315: Causes skin irritation[5] | Direct skin contact must be avoided through proper glove selection and technique. |
| Eye Irritation | H319: Causes serious eye irritation[5] | Chemical splash goggles or a face shield are mandatory to prevent eye contact. |
| Respiratory Irritation | H335: May cause respiratory irritation[5] | Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of vapors. |
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first line of defense against chemical exposure. The following PPE is mandatory when handling 2-Cyanoethyl 3-oxobutanoate.
Eye and Face Protection
-
Rationale: This compound is classified as a serious eye irritant.[5] Accidental splashes can cause significant damage.
-
Required PPE:
-
Chemical Splash Goggles: These should provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes.
-
Face Shield: To be worn in conjunction with goggles when there is a significant risk of splashing, such as when transferring large quantities or working with the material under pressure.
-
Skin Protection
-
Rationale: 2-Cyanoethyl 3-oxobutanoate is a known skin irritant.[5] Prolonged contact can lead to dermatitis.
-
Required PPE:
-
Gloves:
-
Type: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility data for specific breakthrough times.
-
Technique: Double-gloving is recommended for extended handling periods. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.
-
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against splashes and spills.
-
Full-Length Pants and Closed-Toe Shoes: This is a standard laboratory requirement to ensure no skin is exposed.
-
Respiratory Protection
-
Rationale: The vapors of this compound can cause respiratory irritation.[5]
-
Required PPE:
-
Engineering Controls: A properly functioning chemical fume hood is the primary method for controlling vapor exposure.
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.
-
Safe Handling and Operational Workflow
A systematic approach to handling 2-Cyanoethyl 3-oxobutanoate will minimize the risk of exposure.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are accessible and operational.
-
Gather all necessary equipment and reagents before introducing the 2-Cyanoethyl 3-oxobutanoate.
-
-
Donning PPE:
-
Put on your lab coat, followed by chemical splash goggles and any additional face protection.
-
Don the appropriate gloves, ensuring a good fit.
-
-
Dispensing and Use:
-
Conduct all manipulations of 2-Cyanoethyl 3-oxobutanoate inside a certified chemical fume hood.
-
When transferring the liquid, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly remove and dispose of your gloves.
-
Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[5]
-
Workflow Diagram
Caption: Safe Handling Workflow for 2-Cyanoethyl 3-oxobutanoate.
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
Disposal Plan
All waste containing 2-Cyanoethyl 3-oxobutanoate must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this chemical in a clearly labeled, sealed, and compatible waste container.
-
Solid Waste: Any materials contaminated with 2-Cyanoethyl 3-oxobutanoate, such as gloves, paper towels, and absorbent materials, must also be collected in a labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not pour this chemical down the drain. While cured cyanoacrylate esters are often considered non-hazardous, uncured 2-Cyanoethyl 3-oxobutanoate is not.[6][7]
References
-
Safety Data Sheet for Methyl cyanoacetate. (2019). Chemos GmbH & Co. KG. Retrieved from [Link]
-
Super glue® Safety data sheet. (2015). National Centre for Biotechnology Education. Retrieved from [Link]
-
MATERIAL SAFETY DATA SHEET for Ethyl-2-Cyanoacrylate Ester. (n.d.). Retrieved from [Link]
-
Super Glue Vapour (Ethyl Cyano-acrylate) Safety data sheet. (2013). Severn Biotech. Retrieved from [Link]
-
Seeking suggestions on how to dispose of cyanoacrylate glue. (n.d.). MIMF. Retrieved from [Link]
-
Safety Data Sheet for Loctite® Super Glue Control™ Gel. (2020). HD Supply. Retrieved from [Link]
Sources
- 1. CAS 65193-87-5: 2-cyanoethyl 3-oxobutanoate | CymitQuimica [cymitquimica.com]
- 2. 2-cyanoethyl 3-oxobutanoate | 65193-87-5 [sigmaaldrich.com]
- 3. 2-Cyanoethyl 3-oxobutanoate | 65193-87-5 [chemicalbook.com]
- 4. CAS # 65193-87-5, 2-Cyanoethyl 3-oxobutanoate - chemBlink [chemblink.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 7. hdsupplysolutions.com [hdsupplysolutions.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
